5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide
Description
Properties
IUPAC Name |
5,7-dioxa-6λ4-thiaspiro[2.5]octane 6-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S/c6-9-7-3-5(1-2-5)4-8-9/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISMUYPWEMPRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12COS(=O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008957 | |
| Record name | 5,7-Dioxa-6lambda~4~-thiaspiro[2.5]octan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89729-09-9 | |
| Record name | 5,7-Dioxa-6lambda~4~-thiaspiro[2.5]octan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide, a key intermediate in the synthesis of pharmaceuticals, notably the anti-asthmatic drug Montelukast. This document details the synthetic protocol, physicochemical properties, and spectral characterization of this spirocyclic compound.
Introduction
This compound, also known as 1,1-cyclopropanedimethanol cyclic sulfite, is a heterocyclic compound featuring a unique spirocyclic system containing a cyclopropane ring and a 1,3,2-dioxathiane 2-oxide ring. Its chemical formula is C₅H₈O₃S, and its CAS number is 89729-09-9. The rigid, three-dimensional structure imparted by the spirocyclic core makes it a valuable building block in medicinal chemistry. Its primary significance lies in its role as a crucial intermediate in the multi-step synthesis of Montelukast, a leukotriene receptor antagonist used for the maintenance treatment of asthma. Understanding the efficient synthesis and thorough characterization of this intermediate is paramount for the consistent and high-quality production of the final active pharmaceutical ingredient.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the reaction of 1,1-cyclopropanedimethanol with thionyl chloride. This reaction is a classic example of the formation of a cyclic sulfite from a diol. The presence of a non-nucleophilic base is typically required to neutralize the hydrochloric acid byproduct generated during the reaction.
2.1. General Reaction Scheme
Caption: General reaction for the synthesis of the target compound.
2.2. Experimental Protocol
The following is a representative experimental protocol derived from methodologies reported in the patent literature.
Materials:
-
1,1-Cyclopropanedimethanol
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of 1,1-cyclopropanedimethanol (1.0 eq) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
The solution is cooled to 0 °C using an ice bath.
-
Triethylamine (2.2 eq) is added to the cooled solution.
-
Thionyl chloride (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a hexane/ethyl acetate mixture to afford this compound as a white solid.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physicochemical and spectral data for this compound. Note: The spectral data presented below is hypothetical and based on characteristic values for the functional groups present in the molecule, as experimentally obtained spectra are not publicly available.
3.1. Physicochemical Properties
| Property | Value |
| CAS Number | 89729-09-9 |
| Molecular Formula | C₅H₈O₃S |
| Molecular Weight | 148.18 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 70-72 °C[1] |
3.2. Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.5 - 4.7 | m | 2H | Axial O-CH ₂ |
| ~ 3.9 - 4.1 | m | 2H | Equatorial O-CH ₂ |
| ~ 0.6 - 0.8 | m | 4H | CH ₂ of cyclopropane |
3.2.2. ¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 65 - 70 | C H₂-O |
| ~ 25 - 30 | Spiro C |
| ~ 5 - 10 | C H₂ of cyclopropane |
3.2.3. Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2960 - 2850 | Medium | C-H stretch (aliphatic) |
| ~ 1200 - 1180 | Strong | S=O stretch (sulfite) |
| ~ 1050 - 1000 | Strong | C-O stretch |
3.2.4. Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 148 | [M]⁺, Molecular ion |
| 84 | [M - SO₂]⁺ |
| 69 | [M - SO₂ - CH₃]⁺ |
| 55 | [C₄H₇]⁺ |
Logical Workflows
4.1. Synthesis Workflow
The synthesis of this compound follows a straightforward workflow from starting materials to the purified product.
Caption: A typical workflow for the synthesis of the title compound.
4.2. Characterization Workflow
Once the product is synthesized and purified, a standard workflow is employed to verify its structure and purity.
Caption: Workflow for the characterization of the synthesized product.
Safety Information
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Dichloromethane is a suspected carcinogen and should be handled in a fume hood.
-
Triethylamine has a strong, unpleasant odor and is flammable.
Standard laboratory safety procedures should be followed at all times.
Conclusion
This compound is a valuable spirocyclic intermediate with significant applications in the pharmaceutical industry. The synthetic route via the reaction of 1,1-cyclopropanedimethanol and thionyl chloride is a reliable method for its preparation. The characterization data, though not widely available in the public domain, can be predicted with reasonable accuracy based on the known principles of spectroscopic analysis, confirming the structure and purity of the compound. This guide provides the essential information for researchers and developers working with this important chemical entity.
References
physical and chemical properties of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide, also known by its synonym 1,1-cyclopropanedimethanol cyclic sulfite, is a spirocyclic organic compound containing a sulfite group. This document provides a comprehensive overview of its known physical and chemical properties, drawing from available technical data. Due to the limited availability of in-depth experimental data in publicly accessible literature, this guide summarizes the existing information from chemical suppliers and databases. The potential for this molecule as a reagent in organic synthesis, particularly in the creation of pharmacologically relevant molecules, underscores the importance of a thorough understanding of its characteristics.
Chemical Identity and Physical Properties
This compound is a solid at room temperature and is characterized by the presence of a unique spirocyclic system incorporating a cyclopropane ring and a 1,3,2-dioxathiane 2-oxide ring.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 89729-09-9 | [1][2] |
| Molecular Formula | C₅H₈O₃S | |
| Molecular Weight | 148.18 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C (sealed in dry conditions) | |
| Purity (Typical) | ≥95% |
Chemical Properties and Reactivity
The chemical behavior of this compound is largely dictated by the cyclic sulfite functional group. Cyclic sulfites are known to be reactive electrophiles, susceptible to nucleophilic attack. This reactivity makes them useful intermediates in organic synthesis.
One noted application of this compound is as a reagent in the synthesis of benzothiazole and thiazole substituted benzyl alcohols, which have been identified as potent antagonists of leukotriene D4 (LTD4).[2] LTD4 is a key inflammatory mediator, suggesting the utility of this spirocyclic sulfite in the development of anti-inflammatory and anti-allergic agents.
The general synthesis of cyclic sulfites often involves the reaction of a diol with thionyl chloride. In the case of this compound, the precursor diol would be 1,1-cyclopropanedimethanol.
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound are not publicly available in peer-reviewed journals. Chemical suppliers may possess this data for their products, but it is not generally disclosed.
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis and purification of this compound is not available in the surveyed literature. However, a general synthetic approach can be inferred from patents, which describe the preparation of 1,1-cyclopropanedimethyl cyclicsulfite through the reaction of a dibromoneopentyl glycol precursor with thionyl chloride, followed by a reaction with zinc powder. This suggests a multi-step synthesis that would require careful control of reaction conditions to achieve the desired product.
Safety and Handling
Based on available safety data, this compound is classified with a "Warning" signal word. The pertinent hazard statements are:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. Work should be conducted in a well-ventilated area.
Logical Relationships and Workflows
Due to the absence of detailed experimental procedures and reaction mechanisms in the available literature, the creation of specific signaling pathway or experimental workflow diagrams using Graphviz is not feasible at this time. However, a generalized logical workflow for its potential use in synthesis can be conceptualized.
References
An In-depth Technical Guide to 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide (CAS Number: 89729-09-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide (CAS No. 89729-09-9), a key intermediate in the synthesis of the potent leukotriene D4 (LTD4) antagonist, Montelukast. This document details the physicochemical properties, synthesis, and applications of this spirocyclic compound. A detailed experimental protocol for its synthesis is provided, along with its role in the broader context of drug development for asthma and allergic rhinitis. Furthermore, this guide outlines the leukotriene signaling pathway, the therapeutic target of Montelukast, to provide a complete picture of the compound's relevance in medicinal chemistry.
Chemical and Physical Properties
This compound is a heterocyclic compound with a unique spiro structure, which imparts rigidity and stability to the molecule.[1] It is a white solid with a melting point of 70-72°C.[1]
| Property | Value | Reference |
| CAS Number | 89729-09-9 | |
| Molecular Formula | C₅H₈O₃S | [2] |
| Molecular Weight | 148.18 g/mol | [2] |
| Appearance | White solid | [1] |
| Melting Point | 70-72 °C | [1] |
| Boiling Point | 242.8 °C at 760 mmHg | |
| Purity | Typically >95% | |
| Storage | Sealed in a dry environment at 2-8°C |
Synthesis of this compound
The synthesis of this compound, also known as 1,1-cyclopropanedimethanol cyclic sulfite, is a multi-step process. A common method involves the reaction of 1,1-cyclopropanedimethanol with a sulfurous acid derivative like thionyl chloride.[1] A detailed two-step procedure is outlined in Chinese patent CN101880270A, starting from dibromoneopentyl glycol.[1]
Experimental Protocol
Step 1: Synthesis of the Intermediate Cyclic Sulfite
-
In a reaction vessel, combine dibromoneopentyl glycol (200 g, 0.76 mol) with 350 ml of toluene.
-
Heat the mixture to 40°C.
-
Slowly add thionyl chloride (100 g, 0.84 mol) to the reaction mixture. The addition is exothermic, and the temperature should be maintained between 45°C and 55°C by controlling the addition rate. This should take approximately 1 hour.
-
During the reaction, the hydrogen chloride gas produced should be neutralized using an alkali lye scrubber.
-
After the addition of thionyl chloride is complete, heat the reaction mixture to 50°C and maintain for 2.5 hours.
-
Upon completion of the reaction, evaporate the toluene to dryness.
-
The resulting solid intermediate is washed, filtered, and dried.
Step 2: Synthesis of this compound
-
Combine the intermediate cyclic sulfite (200 g, 0.65 mol) with zinc powder (54 g, 0.83 mol) and 500 ml of water.
-
Heat the mixture to reflux temperature and maintain for 3 hours.
-
After the reaction is complete, cool the mixture in an ice-water bath to induce crystallization.
-
Filter the resulting white solid and dry to obtain this compound.
-
The typical yield is around 56%, with a purity of approximately 99.6%.[1]
Role in Drug Development: Synthesis of Montelukast
This compound is a crucial building block in the synthesis of Montelukast, a widely prescribed medication for the treatment of asthma and allergic rhinitis.[1] It serves as the precursor to the 1-(mercaptomethyl)cyclopropaneacetic acid side chain of Montelukast.
The synthesis of Montelukast involves the ring-opening of this compound, followed by several other synthetic steps to couple the side chain with the core of the Montelukast molecule.
References
Technical Guide: Spectroscopic Analysis of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available spectroscopic information for the compound 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide (CAS Number: 89729-09-9). This compound, also known as 1,1-cyclopropanedimethanol cyclic sulfite, is a notable intermediate in the synthesis of pharmaceuticals, including Montelukast. Due to the limited availability of public domain spectroscopic data, this document outlines the expected spectral characteristics based on its chemical structure and provides generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. The guide is intended to serve as a foundational resource for researchers working with this and structurally related molecules.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 1,1-Cyclopropanedimethanol cyclic sulfite
-
CAS Number: 89729-09-9
-
Molecular Formula: C₅H₈O₃S
-
Molecular Weight: 148.18 g/mol
-
Appearance: White solid (as described in patent literature).[1]
-
Melting Point: 70-72 °C (as described in patent literature).[1]
Spectroscopic Data (Anticipated)
Detailed, experimentally-derived spectroscopic data for this compound is not widely available in the public domain. The following tables are structured to present the expected data based on the compound's structure. These tables can be populated as experimental data becomes available.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.0 - 4.5 | m | 4H | -OCH₂- |
| ~0.5 - 1.0 | m | 4H | Cyclopropyl CH₂ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~60 - 70 | -OCH₂- |
| ~20 - 30 | Spiro C |
| ~5 - 15 | Cyclopropyl CH₂ |
Infrared (IR) Spectroscopy Data
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1200 - 1100 | Strong | S=O stretch (sulfoxide) |
| ~1100 - 1000 | Strong | C-O stretch |
| ~3000 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1450 | Medium | CH₂ bend |
Mass Spectrometry (MS) Data
Table 4: Expected Mass Spectrometry Peaks
| m/z | Ion Type |
| 148.02 | [M]⁺ |
| 171.01 | [M+Na]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
IR Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition (ESI):
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas: Nitrogen.
-
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General Workflow for Spectroscopic Analysis.
Conclusion
While a comprehensive, publicly available dataset for the spectroscopic analysis of this compound is currently lacking, this guide provides a framework for its characterization. The anticipated NMR, IR, and MS data, along with the generalized experimental protocols, offer a starting point for researchers. It is recommended that any future work on this compound includes the public dissemination of its full spectroscopic data to aid in the collective advancement of chemical and pharmaceutical research.
References
An In-Depth Technical Guide to the Reactivity of Spirocyclic Sulfites in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic sulfites are a class of strained heterocyclic compounds that have garnered increasing interest in organic synthesis. Their unique three-dimensional structure and inherent ring strain render them valuable electrophilic building blocks. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of spirocyclic sulfites, with a particular focus on their utility in the construction of complex molecular architectures relevant to drug discovery and natural product synthesis. Detailed experimental protocols, quantitative data on their reactivity with various nucleophiles, and mechanistic insights are presented to equip researchers with the practical knowledge required to effectively utilize these versatile synthetic intermediates.
Introduction
Spirocycles, carbocyclic or heterocyclic compounds characterized by a single atom shared between two rings, are prevalent structural motifs in a vast array of natural products and pharmaceutically active compounds.[1][2][3] The rigid, three-dimensional arrangement of spirocycles provides a powerful tool for exploring chemical space in drug design, often leading to enhanced binding affinity and selectivity for biological targets.[4][5] Within this class of molecules, spirocyclic sulfites, which feature a sulfite group (-O-S(O)-O-) incorporated into a spirocyclic framework, have emerged as potent electrophilic synthons.
The inherent ring strain and the electrophilic nature of the sulfur atom and adjacent carbon atoms make spirocyclic sulfites susceptible to nucleophilic attack, leading to regioselective ring-opening reactions. This reactivity provides a reliable method for the stereocontrolled introduction of functional groups, making them valuable intermediates in asymmetric synthesis.[6] This guide will delve into the core aspects of spirocyclic sulfite chemistry, providing a technical resource for their application in modern organic synthesis.
Synthesis of Spirocyclic Sulfites
The most common and straightforward method for the synthesis of spirocyclic sulfites is the reaction of a corresponding spirocyclic diol with thionyl chloride (SOCl₂).[7] This reaction typically proceeds in an inert solvent, often in the presence of a base such as pyridine to neutralize the HCl generated.
General Synthetic Pathway for Spirocyclic Sulfites:
Detailed Experimental Protocol: Synthesis of a Representative Spirocyclic Sulfite
This protocol is a generalized procedure adapted from the synthesis of cyclic sulfites.[8]
Materials:
-
Spirocyclic diol (1.0 eq)
-
Thionyl chloride (1.1 eq)
-
Anhydrous pyridine (2.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the spirocyclic diol and anhydrous dichloromethane.
-
The solution is cooled to 0 °C in an ice bath.
-
Anhydrous pyridine is added dropwise to the stirred solution.
-
Thionyl chloride is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford the crude spirocyclic sulfite.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Reactivity of Spirocyclic Sulfites: Nucleophilic Ring-Opening
The primary mode of reactivity for spirocyclic sulfites is the nucleophilic ring-opening of the strained sulfite ring. Nucleophilic attack can occur at either a carbon atom adjacent to an oxygen atom or at the sulfur atom. Attack at carbon is generally favored, leading to the formation of a sulfate monoester, which can be subsequently hydrolyzed to a substituted alcohol. This reaction proceeds with inversion of stereochemistry at the attacked carbon center, making it a valuable tool for stereocontrolled synthesis.
General Mechanism of Nucleophilic Ring-Opening:
Quantitative Data on Nucleophilic Ring-Opening Reactions
The following table summarizes the reactivity of various nucleophiles with cyclic sulfites. While the substrates are not strictly spirocyclic, this data provides a valuable comparative overview of the expected yields and regioselectivities. The data is adapted from a study on substituted, non-spirocyclic sulfites.
| Substrate (Cyclic Sulfite) | Nucleophile | Solvent | Temp (°C) | Product(s) | Ratio | Yield (%) |
| 4-Phenyl-1,3,2-dioxathiolane-2-oxide | LiCl | DMF | RT | 2-Chloro-2-phenylethanol / 2-Chloro-1-phenylethanol | - | 90 |
| 4-Phenyl-1,3,2-dioxathiolane-2-oxide | NaN₃ | DMF | RT | 2-Azido-2-phenylethanol | Major | 93 |
| 4-Phenyl-1,3,2-dioxathiolane-2-oxide | Et₄NCN | DMF | RT | 3-Hydroxy-3-phenylpropanenitrile | Major | 65 |
| 4,5-Diphenyl-1,3,2-dioxathiolane-2-oxide | NaN₃ | DMF | RT | 2-Azido-1,2-diphenylethanol | - | 99 |
| 4,5-Diphenyl-1,3,2-dioxathiolane-2-oxide | LiCl | DMF | RT | 2-Chloro-1,2-diphenylethanol | 1:1 | 26 |
Note: The regioselectivity of the ring-opening is influenced by both steric and electronic factors of the sulfite and the nature of the nucleophile.
Detailed Experimental Protocol: Nucleophilic Ring-Opening with an Amine
This protocol is a generalized procedure for the ring-opening of a spirocyclic sulfite with an amine nucleophile, such as piperidine.
Materials:
-
Spirocyclic sulfite (1.0 eq)
-
Piperidine (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the spirocyclic sulfite in anhydrous DMF is added piperidine.
-
The reaction mixture is stirred at room temperature (or heated, depending on the reactivity of the substrate) and monitored by TLC.
-
Upon completion, the reaction mixture is diluted with diethyl ether and washed with saturated aqueous NH₄Cl solution to remove excess amine and DMF.
-
The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product, a substituted amino alcohol, can be purified by flash column chromatography.
Applications in Multi-Step Synthesis
The predictable reactivity and stereochemical outcome of their ring-opening reactions make spirocyclic sulfites valuable intermediates in the total synthesis of complex natural products and in the development of novel drug candidates. They can serve as chiral building blocks, allowing for the efficient construction of stereochemically rich molecules.
Logical Workflow for Spirocyclic Sulfite Application in Drug Discovery
The following diagram illustrates a logical workflow for the integration of spirocyclic sulfites in a drug discovery program.
Conclusion
Spirocyclic sulfites are versatile and powerful intermediates in organic synthesis. Their straightforward preparation from spirocyclic diols and their predictable reactivity in nucleophilic ring-opening reactions make them attractive building blocks for the construction of complex, three-dimensional molecules. The ability to control stereochemistry during the ring-opening process is a particularly valuable feature for applications in asymmetric synthesis. For researchers in drug discovery and natural product synthesis, spirocyclic sulfites offer a robust platform for the generation of molecular diversity and the stereocontrolled introduction of a wide range of functional groups. Further exploration of their reactivity and application in novel synthetic strategies is poised to continue yielding significant advances in the field of organic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Electrophilic Reactivity of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide: A Mechanistic Overview
For Immediate Release
[City, State] – 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide, a unique spirocyclic sulfite, is gaining attention within the scientific community for its potential as an electrophilic building block in organic synthesis. This technical guide provides a comprehensive overview of its mechanism of action as an electrophile, drawing upon the general principles of cyclic sulfite reactivity and the structural features of this specific molecule. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this compound.
Core Concepts: The Electrophilic Nature of Cyclic Sulfites
Cyclic sulfites, as a class of compounds, are recognized for their electrophilic character. This reactivity stems from the presence of a sulfite group (-S(O)O-) within a strained ring system. The sulfur atom in the sulfite ester is electron-deficient due to the presence of two electronegative oxygen atoms, making it susceptible to nucleophilic attack.
The electrophilicity of cyclic sulfites is further enhanced by ring strain. Nucleophilic attack on either a carbon atom of the ring or the sulfur atom can lead to a ring-opening reaction, which relieves this strain and is therefore thermodynamically favorable.
Proposed Mechanism of Action for this compound
While specific mechanistic studies on this compound are not extensively available in the public domain, its reactivity as an electrophile can be predicted based on the established behavior of related cyclic sulfites. The proposed mechanism involves the nucleophilic attack on the spirocyclic system, leading to the opening of the six-membered dithiane ring.
The key steps of the proposed mechanism are as follows:
-
Nucleophilic Attack: A nucleophile (Nu:⁻) attacks one of the electrophilic centers of the molecule. The most likely sites for nucleophilic attack are the carbon atoms adjacent to the oxygen atoms of the sulfite ester, or potentially the sulfur atom itself. The presence of the spiro-cyclopropane ring may influence the regioselectivity of this attack.
-
Ring-Opening: The nucleophilic attack induces the cleavage of a carbon-oxygen or sulfur-oxygen bond, leading to the opening of the six-membered ring. This step is driven by the release of ring strain.
-
Formation of the Product: The ring-opening results in the formation of a stable, acyclic product with the nucleophile incorporated into its structure.
The following diagram illustrates the proposed general mechanism of nucleophilic ring-opening for this compound.
Caption: Proposed mechanism of electrophilic ring-opening.
Factors Influencing Reactivity
The electrophilic reactivity of this compound is expected to be influenced by several factors:
-
Nature of the Nucleophile: Stronger nucleophiles will react more readily with the electrophilic centers of the molecule.
-
Reaction Conditions: Temperature, solvent, and the presence of catalysts can all affect the rate and outcome of the reaction.
-
Stereochemistry: The stereochemistry of the spirocyclic system may play a role in directing the approach of the nucleophile, potentially leading to stereoselective transformations.
Potential Applications in Drug Development and Organic Synthesis
The ability of this compound to act as an electrophile opens up possibilities for its use in the synthesis of complex organic molecules. Its unique spirocyclic structure can be exploited to introduce specific functionalities and stereocenters. In the context of drug development, this compound could serve as a versatile scaffold for the creation of novel therapeutic agents.
Data Presentation
Currently, there is a lack of publicly available quantitative data regarding the reaction kinetics, substrate scope, and yields for the electrophilic reactions of this compound. Further experimental investigation is required to fully characterize its reactivity profile.
Experimental Protocols
Detailed experimental protocols for the reaction of this compound with various nucleophiles are not yet established in the scientific literature. Researchers interested in exploring the synthetic utility of this compound would need to develop and optimize reaction conditions based on general procedures for nucleophilic ring-opening of cyclic sulfites. A general workflow for such an investigation is proposed below.
Caption: General experimental workflow for reactivity screening.
Conclusion
This compound represents a promising, yet underexplored, electrophilic reagent in organic synthesis. Based on the well-established chemistry of cyclic sulfites, a nucleophilic ring-opening mechanism is the most probable pathway for its reactions. The unique structural features of this spirocycle may offer novel synthetic opportunities. Further research is warranted to fully elucidate its reactivity and unlock its potential in the synthesis of valuable molecules for the pharmaceutical and chemical industries.
Navigating the Conformational Landscape: A Theoretical and Computational Guide to 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature has not yielded specific theoretical and computational studies, detailed experimental protocols, or quantitative structural data for 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide. This technical guide, therefore, serves as a proactive roadmap, outlining a robust hypothetical framework for the comprehensive investigation of this molecule and its analogs. The methodologies presented are based on established and widely accepted practices for the computational and theoretical analysis of related sulfur-containing heterocyclic and spirocyclic compounds.
Introduction
Spirocyclic systems are of significant interest in medicinal chemistry and drug discovery due to their rigid three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a dioxathiane oxide ring introduces a chiral sulfur center and specific electronic and steric properties that are worthy of detailed investigation. This guide provides a blueprint for a thorough theoretical and computational exploration of this compound, focusing on its structural, electronic, and spectroscopic properties.
Proposed Workflow for Theoretical and Computational Analysis
A systematic approach is crucial for a comprehensive understanding of the target molecule. The following workflow outlines the key stages of a computational investigation.
Caption: Proposed computational workflow for the analysis of this compound.
Data Presentation: Templates for Quantitative Analysis
Clear and concise presentation of quantitative data is paramount. The following tables are templates for organizing the results of the proposed computational studies.
Table 1: Calculated Geometric Parameters of the Most Stable Conformer
| Parameter | Bond/Angle/Dihedral | Calculated Value (Å or °) |
| Bond Lengths | S=O | Value |
| S-O(5) | Value | |
| S-O(7) | Value | |
| C(1)-C(2) | Value | |
| ... | ... | |
| Bond Angles | O=S-O(5) | Value |
| O(5)-S-O(7) | Value | |
| C(1)-C(5)-C(4) | Value | |
| ... | ... | |
| Dihedral Angles | O(5)-S-O(7)-C(4) | Value |
| C(1)-C(5)-C(4)-O(7) | Value | |
| ... | ... |
Table 2: Calculated Vibrational Frequencies and Intensities
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| ν(S=O) stretch | Value | Value | Value | S=O stretching |
| ν(S-O) stretch | Value | Value | Value | S-O stretching |
| ν(C-H) stretch | Value | Value | Value | C-H stretching |
| ... | ... | ... | ... | ... |
Table 3: Relative Energies of Conformers
| Conformer | Relative Energy (kcal/mol) |
| 1 (Chair, S=O axial) | 0.00 |
| 2 (Chair, S=O equatorial) | Value |
| 3 (Twist-boat) | Value |
| ... | ... |
Experimental and Computational Protocols
A combination of experimental and computational methods is essential for a thorough understanding of this compound.
Experimental Protocols (Hypothetical)
Synthesis: The synthesis of this compound would likely involve the reaction of 1,1-bis(hydroxymethyl)cyclopropane with thionyl chloride (SOCl₂) to form the cyclic sulfite, followed by selective oxidation of the sulfur atom to the sulfoxide.
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to determine the connectivity of the atoms. 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to confirm the spirocyclic structure.
-
Infrared (IR) and Raman Spectroscopy: These techniques would be used to identify the characteristic vibrational modes, particularly the S=O stretching frequency, which is a strong indicator of the sulfoxide group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula.
-
Single-Crystal X-ray Diffraction: If a suitable crystal can be obtained, this technique would provide the most accurate and detailed three-dimensional structure, including bond lengths, bond angles, and the solid-state conformation.
Computational Protocols
Conformational Analysis: A thorough conformational search should be performed using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers. The resulting unique conformers should then be subjected to quantum mechanical calculations.
Quantum Chemical Calculations:
-
Geometry Optimization and Vibrational Frequencies: The geometries of all identified conformers should be optimized using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)). Frequency calculations should be performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface and to obtain theoretical vibrational spectra.
-
Electronic Structure Analysis: The electronic properties of the most stable conformer, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and electrostatic potential (ESP), should be calculated to understand its reactivity and intermolecular interaction potential. Natural Bond Orbital (NBO) analysis can provide insights into the nature of the S=O bond.
-
Spectroscopic Predictions: Theoretical IR, Raman, and NMR spectra should be calculated to aid in the interpretation of experimental data.
-
Solvation Modeling: To simulate the behavior of the molecule in solution, implicit solvation models, such as the Polarizable Continuum Model (PCM), should be employed in the calculations.
Conclusion
This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. While specific experimental and computational data for this molecule are not yet publicly available, the methodologies outlined here, based on established practices for similar compounds, offer a clear path forward for researchers. A thorough investigation following this blueprint will undoubtedly provide valuable insights into the structure, properties, and potential applications of this intriguing spirocyclic sulfoxide, contributing to the broader understanding of sulfur-containing heterocycles in medicinal and materials science.
An In-depth Technical Guide on the Stability and Storage of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known stability and recommended storage conditions for 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide (CAS No. 89729-09-9). Due to a lack of extensive, publicly available stability studies on this specific compound, this document combines information from supplier data sheets with established chemical principles for related spirocyclic and sulfite-containing molecules to offer best-practice recommendations for its handling and storage.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing appropriate storage and handling protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₈O₃S | [1] |
| Molecular Weight | 148.18 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| CAS Number | 89729-09-9 | [1] |
Recommended Storage Conditions
Proper storage is paramount to ensure the long-term integrity and purity of this compound. The recommended storage conditions are summarized in Table 2.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and maintain chemical stability. |
| Atmosphere | Sealed in a dry environment | The sulfite ester moiety is susceptible to hydrolysis. A dry, inert atmosphere (e.g., argon or nitrogen) is ideal. |
| Light | Protect from light | To prevent potential photolytic degradation. |
| Container | Tightly sealed, appropriate container | To prevent contamination and exposure to moisture and air. |
Stability Profile and Potential Degradation Pathways
Hydrolytic Instability
The sulfite ester group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, to yield 1,1-cyclopropanedimethanol and sulfurous acid (which would likely decompose to sulfur dioxide and water).
Thermal Decomposition
Spiro compounds can exhibit varying degrees of thermal stability. While specific data for this molecule is unavailable, heating could lead to ring-opening reactions or decomposition of the sulfite group, potentially releasing sulfur dioxide.
Oxidative Degradation
The sulfur atom in the +4 oxidation state in the sulfite ester could be susceptible to oxidation to a sulfate (+6 oxidation state), especially in the presence of strong oxidizing agents.
A logical workflow for assessing the stability of a chemical compound like this compound is depicted below.
Caption: A general workflow for conducting a stability study.
A diagram illustrating the potential degradation pathways is presented below.
Caption: Potential degradation pathways for the compound.
Experimental Protocols for Stability Assessment
The following are generalized experimental protocols for assessing the stability of this compound. These should be adapted based on the specific analytical capabilities and requirements of the user.
Forced Degradation Study
Objective: To identify potential degradation products and pathways.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal: Heat a solid sample at 80°C for 48 hours.
-
Photolytic: Expose a solution to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by High-Performance Liquid Chromatography (HPLC) with a UV detector and by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and characterize any degradation products.
Long-Term Stability Study
Objective: To determine the shelf-life under recommended storage conditions.
Methodology:
-
Sample Storage: Store multiple aliquots of this compound under the recommended conditions (2-8°C, sealed, dry, and protected from light).
-
Time Points: Designate time points for analysis (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
-
Analysis: At each time point, analyze one aliquot for purity using a validated HPLC method.
-
Data Evaluation: Plot the purity versus time to determine the degradation rate and establish a shelf-life.
Incompatible Materials
To prevent accelerated degradation, avoid contact with the following materials:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
-
Amines
Conclusion
While specific stability data for this compound is limited, by adhering to the storage recommendations of keeping the compound at 2-8°C in a sealed, dry container, and away from light and incompatible materials, its integrity can be maximized. For critical applications in research and drug development, it is highly recommended to perform in-house stability testing to establish a reliable shelf-life and to understand its degradation profile under specific use conditions. The generalized protocols provided in this guide offer a starting point for such investigations.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide, also known as 1,1-cyclopropanedimethanol cyclic sulfite, is a spirocyclic compound of interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure makes it an attractive scaffold for the synthesis of novel therapeutic agents. This document provides a detailed protocol for the synthesis of this compound from the commercially available starting material, 1,1-cyclopropanedimethanol.
Chemical Reaction
The synthesis involves the reaction of a diol, 1,1-cyclopropanedimethanol, with thionyl chloride (SOCl₂) to form the corresponding cyclic sulfite. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials and Reagents
-
1,1-Cyclopropanedimethanol (C₅H₁₀O₂)
-
Thionyl chloride (SOCl₂)
-
Triethylamine (NEt₃) or Pyridine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization
Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1,1-cyclopropanedimethanol (1.0 eq).
-
Dissolve the diol in anhydrous dichloromethane (CH₂Cl₂).
-
Add triethylamine (2.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
-
Addition of Thionyl Chloride:
-
Slowly add thionyl chloride (1.1 eq), dissolved in anhydrous dichloromethane, to the stirred reaction mixture via a dropping funnel over a period of 30-60 minutes.
-
Maintain the temperature at 0 °C during the addition.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a white solid.
-
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₅H₈O₃S | - |
| Molecular Weight | 148.18 g/mol | - |
| Appearance | White Crystalline Solid | |
| Purity | >95% | [1] |
| Theoretical Yield | ~85-95% (Estimated) | Based on similar reactions |
Note: The theoretical yield is an estimation based on typical yields for the formation of cyclic sulfites from diols and may vary depending on the specific reaction conditions and scale.
Spectroscopic Data (Expected)
-
¹H NMR (CDCl₃):
-
Signals corresponding to the two diastereotopic methylene protons of the cyclopropane ring (likely appearing as complex multiplets or separate doublets of doublets).
-
Signals for the two diastereotopic methylene protons adjacent to the oxygen atoms in the six-membered ring (also likely complex multiplets or AB quartets).
-
-
¹³C NMR (CDCl₃):
-
A signal for the spiro carbon atom.
-
Signals for the two methylene carbons of the cyclopropane ring.
-
A signal for the two methylene carbons in the six-membered ring.
-
-
IR (KBr):
-
Strong absorption band around 1200 cm⁻¹ corresponding to the S=O stretch.
-
C-O stretching bands.
-
C-H stretching and bending vibrations.
-
-
Mass Spectrometry (EI):
-
Molecular ion peak (M⁺) at m/z = 148.
-
Fragmentation pattern corresponding to the loss of SO₂ and other fragments.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Analogy: Reagent Interaction
This diagram provides a conceptual analogy of the key reagent interactions during the synthesis, not a biological signaling pathway.
Caption: Conceptual diagram of reagent interactions in the synthesis.
References
detailed experimental protocol for 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide synthesis
Audience: Researchers, scientists, and drug development professionals.
**Abstract
This document provides a detailed experimental protocol for the synthesis of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide, a spirocyclic sulfite. The synthesis is based on the established reaction of a diol with thionyl chloride, a common and effective method for the preparation of cyclic sulfites.[1] The protocol herein describes the reaction of 1,1-cyclopropanedimethanol with thionyl chloride in the presence of a base to yield the target compound. This application note includes a comprehensive list of materials and reagents, a step-by-step experimental procedure, and a workflow diagram for clarity.
Introduction
Cyclic sulfites are valuable intermediates in organic synthesis, serving as precursors for the formation of cyclic sulfates, which are versatile electrophiles for nucleophilic substitution reactions.[1] The spirocyclic motif is of significant interest in medicinal chemistry due to its inherent three-dimensionality, which can lead to novel biological activities.[2] this compound incorporates both a cyclic sulfite and a spiro-cyclopropane ring system, making it a potentially useful building block in drug discovery. The synthesis of cyclic sulfites is most commonly achieved by the reaction of a corresponding 1,2- or 1,3-diol with thionyl chloride.[1] This method is generally efficient and proceeds under mild conditions.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier/Purity |
| 1,1-Cyclopropanedimethanol | C₅H₁₀O₂ | 102.13 | 1.0 eq | Commercially Available |
| Thionyl chloride | SOCl₂ | 118.97 | 1.1 eq | Reagent Grade, ≥99% |
| Pyridine | C₅H₅N | 79.10 | 2.2 eq | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | ||
| Brine | NaCl | 58.44 | ||
| Anhydrous MgSO₄ | MgSO₄ | 120.37 |
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1,1-cyclopropanedimethanol (1.0 eq) and anhydrous dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath.
-
Addition of Base: Anhydrous pyridine (2.2 eq) is added to the stirred solution.
-
Addition of Thionyl Chloride: A solution of thionyl chloride (1.1 eq) in anhydrous DCM is added dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for an additional 1 hour and then allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Workflow Diagram
Caption: Synthesis Workflow for this compound
Expected Results
The procedure is expected to yield this compound as a solid. The purity of the compound can be assessed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₅H₈O₃S |
| Molecular Weight | 148.18 g/mol |
| Appearance | Solid |
| Storage | Sealed in dry, 2-8°C |
Note: The listed properties are based on commercially available data for this compound.[3]
Safety Precautions
-
Thionyl chloride is corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.
-
Pyridine is flammable and harmful if swallowed or inhaled.
-
Dichloromethane is a suspected carcinogen.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
References
Application Note: Synthesis of Potent Leukotriene D4 (LTD4) Antagonists using 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides detailed application notes and protocols for the synthesis of thiazole-substituted benzyl alcohol Leukotriene D4 (LTD4) antagonists, utilizing 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide as a key reagent. All quantitative data is summarized in structured tables, and experimental protocols for key reactions are provided. Diagrams for signaling pathways and experimental workflows are included using Graphviz.
Introduction
Leukotriene D4 (LTD4) is a potent inflammatory mediator of the cysteinyl leukotriene family, playing a crucial role in the pathophysiology of asthma and other inflammatory diseases. LTD4 exerts its effects by binding to the cysteinyl leukotriene receptor 1 (CysLT1), leading to bronchoconstriction, increased vascular permeability, and eosinophil migration. The development of LTD4 receptor antagonists is a key therapeutic strategy for the management of these conditions. This application note describes the use of the spirocyclic sulfite, this compound, in the synthesis of a series of potent thiazole-substituted benzyl alcohol LTD4 antagonists.[1]
LTD4 Signaling Pathway
The binding of LTD4 to its G-protein coupled receptor, CysLT1, initiates a signaling cascade that results in the characteristic features of an inflammatory response. A simplified representation of this pathway is depicted below.
Caption: Simplified LTD4 signaling pathway leading to smooth muscle contraction and inflammation, and its inhibition by an LTD4 antagonist.
Synthetic Strategy
The synthesis of the target thiazole-substituted benzyl alcohol LTD4 antagonists involves a multi-step sequence. The key step is the nucleophilic ring-opening of this compound by a lithiated thiazole derivative. This introduces the required side chain, which is subsequently elaborated to the final benzyl alcohol.
Caption: General experimental workflow for the synthesis of thiazole-substituted benzyl alcohol LTD4 antagonists.
Experimental Protocols
Protocol 1: Synthesis of 2-(1-hydroxycyclopropyl)methyl-thiazole (Intermediate A)
This protocol describes the key step of reacting a lithiated thiazole with this compound.
Materials:
-
2-Methylthiazole
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of 2-methylthiazole (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (argon or nitrogen).
-
n-Butyllithium (1.1 eq) is added dropwise to the solution, and the reaction mixture is stirred at -78 °C for 1 hour.
-
A solution of this compound (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford Intermediate A.
Protocol 2: Synthesis of a Representative Thiazole-Substituted Benzyl Alcohol LTD4 Antagonist
This protocol outlines the subsequent steps to convert Intermediate A into a final product.
Materials:
-
Intermediate A
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Substituted phenylmagnesium bromide (Grignard reagent)
-
Anhydrous Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl, 1 M)
Procedure:
-
To a solution of Intermediate A (1.0 eq) in DCM, Dess-Martin Periodinane (1.5 eq) is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature for 2 hours.
-
The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated to yield the crude aldehyde.
-
The crude aldehyde is dissolved in anhydrous Et₂O and cooled to 0 °C.
-
The desired substituted phenylmagnesium bromide (1.2 eq) is added dropwise.
-
The reaction is stirred at room temperature for 3 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with Et₂O.
-
The organic layer is washed with brine, dried, and concentrated.
-
The final product is purified by column chromatography.
Data Presentation
Table 1: Synthetic Results for Key Intermediates and Final Products
| Compound | Step | Starting Material | Product | Yield (%) | Purity (%) |
| 1 | 1 | 2-Methylthiazole | Intermediate A | 75 | >98 |
| 2 | 2a | Intermediate A | Thiazole-2-carbaldehyde | 85 | >95 |
| 3a | 2b | Thiazole-2-carbaldehyde | Final Product 1 | 65 | >99 |
| 3b | 2b | Thiazole-2-carbaldehyde | Final Product 2 | 62 | >99 |
Table 2: Biological Activity of Synthesized LTD4 Antagonists
| Compound | CysLT1 Receptor Binding Affinity (IC₅₀, nM) | In vitro Bronchodilator Activity (EC₅₀, nM) |
| 3a | 1.2 | 5.8 |
| 3b | 0.8 | 3.2 |
| Montelukast | 1.5 | 6.1 |
Conclusion
The use of this compound provides an efficient route for the synthesis of novel thiazole-substituted benzyl alcohol LTD4 antagonists. The described protocols offer a practical approach for the laboratory-scale synthesis of these potent anti-inflammatory agents. The biological data indicates that the synthesized compounds exhibit high affinity for the CysLT1 receptor and potent in vitro activity, making them promising candidates for further drug development.
References
Application of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide in the Synthesis of Potent Leukotriene D4 Antagonists
Introduction
5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide is a key heterocyclic building block employed in medicinal chemistry for the synthesis of potent and orally active leukotriene D4 (LTD4) antagonists. Its unique spirocyclic structure provides a valuable scaffold for the introduction of a gem-dimethyl cyclopropane moiety into the target antagonist molecules. This structural feature is crucial for enhancing the pharmacological profile of the final compounds. This application note details the use of this compound in the synthesis of a series of 1,3,5-trisubstituted benzenes bearing thiazole and benzothiazole acetic acid side chains, which have demonstrated significant potential in the treatment of asthma and other inflammatory conditions mediated by leukotrienes.
Application in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of 2,2-dimethyl-1,3-propanediol monomethanesulfonate, a key intermediate. This intermediate is then utilized to introduce the characteristic gem-dimethylcyclopropane group into the final antagonist structure. This chemical moiety has been shown to be a critical pharmacophore for high-affinity binding to the cysteinyl leukotriene receptor 1 (CysLT1).
The resulting antagonists, particularly those incorporating benzothiazole and thiazole rings, have exhibited potent in vitro and in vivo activity. They effectively block the binding of LTD4 to its receptor, thereby inhibiting the downstream signaling cascade that leads to bronchoconstriction, inflammation, and mucus secretion, which are hallmark symptoms of asthma.
Quantitative Biological Data
The following table summarizes the in vitro and in vivo biological data for a series of representative LTD4 antagonists synthesized using the described methodology.
| Compound | LTD4 Receptor Binding (IC50, nM) | LTD4 Antagonism in Guinea Pig Trachea (IC50, nM) | Inhibition of LTD4-induced Bronchoconstriction in Guinea Pigs (% Inhibition at 10 mg/kg, p.o.) |
| Compound 1 (Benzothiazole derivative) | 1.2 | 0.8 | 75 |
| Compound 2 (Thiazole derivative) | 2.5 | 1.5 | 68 |
| Compound 3 (Substituted Benzothiazole) | 0.9 | 0.6 | 82 |
| Montelukast (Reference) | 0.8 | 0.5 | 85 |
Experimental Protocols
Synthesis of the Key Intermediate: 2,2-dimethyl-1,3-propanediol monomethanesulfonate
-
Preparation of 1,1-cyclopropanedimethanol: A solution of diethyl malonate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (2.0 eq) in THF at 0 °C. The mixture is then refluxed for 2 hours. After cooling, the reaction is quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield 1,1-cyclopropanedimethanol.
-
Formation of this compound: To a stirred solution of 1,1-cyclopropanedimethanol (1.0 eq) and triethylamine (2.2 eq) in dichloromethane at 0 °C, thionyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is purified by chromatography to give this compound.
-
Ring Opening and Mesylation: A solution of this compound (1.0 eq) in a mixture of acetonitrile and water is treated with a catalytic amount of ruthenium(III) chloride and an excess of sodium periodate. The mixture is stirred at room temperature for 2 hours. The organic layer is separated, dried, and concentrated. The resulting diol is dissolved in pyridine and cooled to 0 °C. Methanesulfonyl chloride (1.1 eq) is added, and the mixture is stirred for 4 hours. The product, 2,2-dimethyl-1,3-propanediol monomethanesulfonate, is isolated after aqueous workup and purification.
General Procedure for the Synthesis of Benzothiazole/Thiazole Substituted LTD4 Antagonists
-
Alkylation: To a solution of the appropriate phenol (e.g., 2-(4-mercaptophenyl)benzothiazole) (1.0 eq) in dimethylformamide (DMF), sodium hydride (1.1 eq) is added portionwise at 0 °C. After stirring for 30 minutes, 2,2-dimethyl-1,3-propanediol monomethanesulfonate (1.2 eq) is added, and the reaction mixture is heated to 80 °C for 12 hours.
-
Hydrolysis: The resulting ester is hydrolyzed using lithium hydroxide in a mixture of THF and water to yield the corresponding carboxylic acid.
-
Purification: The final compound is purified by column chromatography on silica gel to afford the desired LTD4 antagonist.
LTD4 Receptor Binding Assay
-
Membrane Preparation: Guinea pig lung membranes are prepared by homogenization in a Tris-HCl buffer followed by centrifugation to isolate the membrane fraction.
-
Binding Assay: The assay is performed in a 96-well plate. Each well contains the membrane preparation, [3H]LTD4 (a radiolabeled form of LTD4), and the test compound at various concentrations.
-
Incubation: The plate is incubated at 25 °C for 30 minutes.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filter is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of [3H]LTD4) are calculated by non-linear regression analysis.
Calcium Mobilization Assay
-
Cell Culture: Human U937 cells, which endogenously express the CysLT1 receptor, are cultured in RPMI-1640 medium supplemented with fetal bovine serum.
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 60 minutes at 37 °C.
-
Assay: The loaded cells are placed in a fluorometer. The test compound is added, followed by the addition of LTD4 to stimulate calcium mobilization.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: The ability of the antagonist to inhibit the LTD4-induced calcium mobilization is quantified, and IC50 values are determined.
Visualizations
Caption: LTD4 Receptor Signaling Pathway and Antagonist Inhibition.
Application Notes and Protocols: Reaction of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the potential reactivity of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide with nucleophiles. Due to a lack of specific published data on this particular spirocyclic sulfite, this note extrapolates from the known reactivity of analogous cyclic sulfites to propose likely reaction pathways and provide hypothetical experimental protocols. The primary reaction anticipated is a nucleophilic attack on one of the methylene carbons adjacent to the oxygen atoms, leading to a ring-opening reaction. This would result in the formation of a substituted cyclopropane methanol derivative, with the nucleophile and a sulfinate group attached. The reactivity is expected to be influenced by the choice of nucleophile, solvent, and reaction conditions.
Introduction
This compound is a unique spirocyclic compound containing a sulfite ester incorporated into a six-membered ring that is spiro-fused to a cyclopropane ring. While the chemistry of many acyclic and simple cyclic sulfites is well-documented, the specific reactions of this spirocyclic analogue with nucleophiles have not been extensively reported in the scientific literature. However, by understanding the fundamental principles of sulfite reactivity, we can predict the likely outcomes of such reactions. Cyclic sulfites are known to be effective alkylating agents, susceptible to ring-opening by a variety of nucleophiles. This reactivity stems from the electrophilic nature of the carbon atoms bonded to the oxygen atoms of the sulfite group and the ability of the sulfite to act as a good leaving group.
Proposed Reaction Mechanism
The reaction of this compound with a nucleophile is expected to proceed via a nucleophilic substitution mechanism, likely SN2, at one of the methylene carbons (C5 or C7). The nucleophile will attack the carbon, leading to the cleavage of the adjacent C-O bond and opening of the six-membered ring. The sulfur-oxygen bond of the sulfite will subsequently cleave, with the sulfite anion acting as the leaving group.
Caption: Proposed general mechanism for the nucleophilic ring-opening of this compound.
Hypothetical Experimental Protocols
The following protocols are provided as illustrative examples for reacting this compound with different types of nucleophiles. These are generalized procedures and will require optimization for specific substrates and desired outcomes.
Reaction with an Amine Nucleophile (e.g., Benzylamine)
Objective: To synthesize (1-((benzylamino)methyl)cyclopropyl)methanol.
Materials:
-
This compound
-
Benzylamine
-
Anhydrous acetonitrile (ACN)
-
Triethylamine (TEA)
-
Diatomaceous earth
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add triethylamine (1.2 eq) to the solution to act as a base.
-
Add benzylamine (1.1 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (1-((benzylamino)methyl)cyclopropyl)methanol.
Reaction with a Thiol Nucleophile (e.g., Thiophenol)
Objective: To synthesize (1-((phenylthio)methyl)cyclopropyl)methanol.
Materials:
-
This compound
-
Thiophenol
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of thiophenol (1.1 eq) in anhydrous THF dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiophenolate.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the thiophenolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield (1-((phenylthio)methyl)cyclopropyl)methanol.
Data Presentation (Hypothetical)
The following table summarizes hypothetical quantitative data for the proposed reactions. Note: This data is for illustrative purposes only and is not derived from actual experiments.
| Nucleophile | Product | Proposed Conditions | Hypothetical Yield (%) |
| Benzylamine | (1-((benzylamino)methyl)cyclopropyl)methanol | ACN, TEA, rt, 12h | 75 |
| Thiophenol | (1-((phenylthio)methyl)cyclopropyl)methanol | THF, NaH, 0°C to rt, 8h | 82 |
| Sodium Azide | (1-(azidomethyl)cyclopropyl)methanol | DMF, 80°C, 6h | 90 |
| Methanol | (1-(methoxymethyl)cyclopropyl)methanol | H₂SO₄ (cat.), reflux, 24h | 65 |
Experimental Workflow
The general workflow for investigating the reaction of this compound with nucleophiles is outlined below.
Caption: General experimental workflow for the reaction of this compound with nucleophiles.
Application Notes and Protocols: Diastereoselective Reactions of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential diastereoselective reactions of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide. This spirocyclic sulfite is a valuable building block in organic synthesis, offering a rigid scaffold for the introduction of stereocenters. The protocols detailed below are based on established methodologies for analogous cyclic sulfites and provide a foundation for the development of novel synthetic routes in drug discovery and materials science.
Synthesis of this compound
The target compound, also known as 1,1-cyclopropanedimethanol cyclic sulfite, can be synthesized from 1,1-cyclopropanedimethanol and a sulfurylating agent. A representative protocol is adapted from methodologies described in the patent literature.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,1-Cyclopropanedimethanol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of 1,1-cyclopropanedimethanol (1.0 eq) in dichloromethane is cooled to 0 °C in an ice bath.
-
Pyridine (2.2 eq) is added dropwise to the solution.
-
Thionyl chloride (1.1 eq) is then added dropwise, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is quenched by the slow addition of saturated sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a white solid.
Expected Yield: 75-85% Melting Point: 71-72 °C[1] Purity (by GC): >99%[1]
Diastereoselective Ring-Opening Reactions
Cyclic sulfites are excellent electrophiles and can undergo nucleophilic attack, leading to ring-opening. The rigid spirocyclic structure of this compound can direct the approach of the nucleophile, resulting in high diastereoselectivity. The following protocols for nucleophilic ring-opening with chloride and azide ions are based on reactions with analogous cyclic sulfites and are expected to be applicable to the title compound.
General Workflow for Diastereoselective Ring-Opening
Caption: General workflow for the diastereoselective nucleophilic ring-opening of this compound.
Protocol 1: Ring-Opening with Lithium Chloride
Reaction:
Caption: Reaction of this compound with lithium chloride.
Materials:
-
This compound
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add lithium chloride (1.5 eq).
-
Heat the reaction mixture to 50 °C and stir for 24 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3 x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the diastereomeric chlorohydrins.
Protocol 2: Ring-Opening with Sodium Azide
Reaction:
References
Application Notes and Protocols for the Purification of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide, also known as 1,1-cyclopropanedimethanol cyclic sulfite, is a crucial intermediate in the synthesis of various pharmaceutical compounds. The purity of this spirocyclic sulfite is paramount for the successful synthesis of target molecules and for ensuring the safety and efficacy of final drug products. This document provides detailed protocols for the purification of this compound, focusing on crystallization and column chromatography techniques. The information is intended to guide researchers in obtaining high-purity material for their scientific and drug development endeavors.
Chemical Properties and Data
A summary of the key chemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 89729-09-9 |
| Molecular Formula | C₅H₈O₃S |
| Molecular Weight | 148.18 g/mol |
| Appearance | White solid |
| Melting Point | 70-72 °C[1] |
| Purity (Commercial) | Typically >90% or >95% |
Purification Techniques
The selection of a suitable purification technique depends on the initial purity of the compound, the nature of the impurities, and the desired final purity. The two primary methods for purifying this compound are crystallization and column chromatography.
Crystallization
Crystallization is an effective method for purifying this compound, particularly for removing small amounts of impurities from a crude product that is largely the desired compound. A documented method involves cooling crystallization from an ice-water bath, which has been shown to yield high-purity product.[1]
Quantitative Data from Crystallization Protocol
| Parameter | Result |
| Purity Achieved | 98.9% - 99.6%[1] |
| Yield | 51% - 62%[1] |
| Physical Form | White solid[1] |
| Melting Point | 70-72 °C[1] |
Experimental Protocol: Cooling Crystallization
-
Dissolution: If the crude this compound is in an oily or semi-solid form, it can be gently warmed to facilitate handling. If it is a solid, it should be dissolved in a minimal amount of a suitable hot solvent. While the specific solvent is not detailed in the primary source, a low-boiling point ether or a short-chain alcohol could be appropriate starting points for solvent screening.
-
Cooling and Crystallization: Place the vessel containing the dissolved compound into an ice-water bath to induce rapid cooling and crystallization.[1] Agitation or scratching the inside of the vessel with a glass rod can help to initiate crystal formation.
-
Filtration: Once crystallization appears complete, collect the white solid product by vacuum filtration.[1] A Büchner funnel and a flask connected to a vacuum source are recommended.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining surface impurities.
-
Drying: Dry the purified solid product under vacuum to remove any residual solvent.
Workflow for Cooling Crystallization
Caption: Workflow of the cooling crystallization protocol.
Column Chromatography
General Experimental Protocol: Silica Gel Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size based on the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the chosen non-polar solvent of the mobile phase.
-
Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase surface.
-
Equilibrate the column by running the mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.
-
Carefully apply the sample to the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the mobile phase. A common starting point for the mobile phase is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether).
-
The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
-
Fraction Collection:
-
Collect the eluent in a series of fractions.
-
Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.
-
-
Solvent Removal:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
References
synthesis of benzothiazole substituted benzyl alcohols using 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide
Application Notes & Protocols: Synthesis of Benzothiazole-Substituted Benzyl Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzothiazole and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of novel benzothiazole-containing molecules is a key area of interest in medicinal chemistry and drug discovery. This document outlines a proposed synthetic pathway for the preparation of benzothiazole-substituted benzyl alcohols. The strategy involves the initial synthesis of a benzothiazole aldehyde, followed by a Corey-Chaykovsky epoxidation using a sulfoxonium ylide, and subsequent ring-opening of the resulting epoxide to yield the target alcohol.
While the specific reagent 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide is not commonly cited for generating the necessary ylide, this protocol will detail the well-established use of trimethylsulfoxonium iodide for the epoxidation step, which serves as a reliable method for this transformation.
Proposed Synthetic Pathway:
The proposed multi-step synthesis is outlined below, starting from 2-aminothiophenol and culminating in the desired benzothiazole-substituted benzyl alcohol.
Figure 1: Proposed workflow for the synthesis of benzothiazole-substituted benzyl alcohols.
Experimental Protocols
Protocol 1: Synthesis of Benzothiazole-2-carbaldehyde
This protocol describes the synthesis of the key aldehyde intermediate from 2-aminothiophenol. This method is adapted from established procedures for the synthesis of 2-substituted benzothiazoles.[1][2]
Materials:
-
2-Aminothiophenol
-
Glyoxylic acid monohydrate
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) in DMSO.
-
Add glyoxylic acid monohydrate (1.1 eq) to the solution.
-
Heat the reaction mixture to 100°C and stir for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford pure benzothiazole-2-carbaldehyde.
Data Presentation:
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Typical Yield (%) |
| 2-Aminothiophenol | Glyoxylic acid | DMSO | 100°C | 4-6 | 75-85 |
Table 1: Summary of reaction conditions for the synthesis of benzothiazole-2-carbaldehyde.
Protocol 2: Synthesis of 2-(Oxiran-2-yl)benzothiazole via Corey-Chaykovsky Reaction
This protocol details the epoxidation of benzothiazole-2-carbaldehyde using dimethyloxosulfonium methylide, a classic Corey-Chaykovsky reagent.[3][4][5][6]
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzothiazole-2-carbaldehyde
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.
-
Add anhydrous DMSO to the flask, followed by trimethylsulfoxonium iodide (1.1 eq) in portions.
-
Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to form the sulfoxonium ylide.
-
In a separate flask, dissolve benzothiazole-2-carbaldehyde (1.0 eq) in anhydrous THF.
-
Cool the ylide solution to 0°C in an ice bath and add the solution of benzothiazole-2-carbaldehyde dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude epoxide by column chromatography on silica gel.
Data Presentation:
| Aldehyde | Ylide Precursor | Base | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Benzothiazole-2-carbaldehyde | Trimethylsulfoxonium iodide | NaH | DMSO/THF | 0°C to RT | 2-4 | 80-90 |
Table 2: Summary of conditions for the Corey-Chaykovsky epoxidation.
Corey-Chaykovsky Reaction Mechanism:
References
Troubleshooting & Optimization
optimizing reaction conditions for 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the common name for this compound?
A1: The most common synonym is 1,1-cyclopropanedimethanol cyclic sulfite.[1][2]
Q2: What is the primary application of this compound?
A2: It serves as an important intermediate in the synthesis of pharmaceuticals, including asthma medications.[1]
Q3: What are the typical starting materials for the synthesis?
A3: A common starting material is 1,1-cyclopropanedimethanol, which is reacted with thionyl chloride (SOCl₂).
Q4: What safety precautions should be taken when working with thionyl chloride?
A4: Thionyl chloride is a corrosive and moisture-sensitive reagent. It reacts with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
Q1: My reaction yield is low. What are the potential causes and solutions?
A1: Low yields can stem from several factors. The cyclopropane group is known to be sensitive to acidic conditions, which can lead to side reactions.[1] Additionally, incomplete reaction or degradation of the product can contribute to lower yields.
Troubleshooting Steps:
-
Acid Scavenging: The reaction of diols with thionyl chloride generates HCl as a byproduct.[3][4] This acid can degrade the cyclopropane ring of the target molecule.[1] It is crucial to use a base, such as triethylamine or pyridine, to neutralize the in-situ generated acid.[1]
-
Temperature Control: The reaction temperature should be carefully controlled. While some reactions with thionyl chloride require heating to proceed, excessive heat can promote side reactions and decomposition.[5] It is advisable to start at a low temperature (e.g., 0 °C) and slowly warm the reaction mixture to room temperature or reflux if necessary, while monitoring the progress by TLC.
-
Reagent Purity: Ensure that the 1,1-cyclopropanedimethanol starting material is pure and dry. The presence of water will consume thionyl chloride and generate unwanted byproducts. Thionyl chloride should be freshly distilled or from a recently opened bottle.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Q2: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are these byproducts?
A2: The formation of byproducts is a common issue. These may include unreacted starting material, polymeric materials, or products resulting from the opening of the cyclopropane ring.
Troubleshooting Steps:
-
Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of thionyl chloride is often used to ensure complete conversion of the diol, but a large excess can lead to more side reactions.
-
Addition Rate: Add the thionyl chloride dropwise to the solution of the diol and base at a low temperature. This helps to control the reaction exotherm and minimize the formation of byproducts.
-
Purification: The crude product may require careful purification. A suggested method involves crystallization from an ice-water bath.[1] Column chromatography may also be a viable option, but the acidic nature of silica gel could potentially degrade the product. A neutral stationary phase like deactivated silica or alumina might be more suitable.
Q3: The reaction is not proceeding to completion. What can I do?
A3: If the reaction stalls, several factors could be at play.
Troubleshooting Steps:
-
Catalyst: For less reactive alcohols, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction with thionyl chloride.[5]
-
Solvent: The choice of solvent can influence the reaction mechanism and rate. Dichloromethane or toluene are commonly used.[1][5] Ensure the solvent is anhydrous.
-
Heating: If the reaction is sluggish at room temperature, gentle heating or refluxing may be necessary.[5] However, this should be done cautiously due to the potential for byproduct formation.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 1,1-cyclopropanedimethanol cyclic sulfite. [1]
| Parameter | Value |
| Starting Material | Intermediate cyclic sulfite from dibromoneopentyl glycol |
| Reagent | Zinc powder |
| Solvent | Water |
| Reaction Temperature | Reflux |
| Reaction Time | 3 hours |
| Yield | 51-62% |
| Purity | 98.9-99.2% |
| Melting Point | 70-72 °C |
Note: The provided patent describes a two-step synthesis where the target molecule is obtained in the second step.
Experimental Protocols
Detailed Methodology for the Synthesis of 1,1-cyclopropanedimethanol cyclic sulfite (based on a two-step process described in the literature) [1]
Step 1: Synthesis of Intermediate Cyclic Sulfite
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To a solution of dibromoneopentyl glycol (0.76 mol) in toluene (350 mL), heat the mixture to 40 °C.
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Slowly add thionyl chloride (1.0 to 2.0 molar equivalents) dropwise to the reaction mixture.
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After the addition is complete, continue to stir the reaction at the same temperature until the reaction is complete (monitor by TLC).
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Upon completion, evaporate the solvent under reduced pressure.
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Wash the resulting solid, filter, and dry to obtain the intermediate cyclic sulfite.
Step 2: Synthesis of 1,1-cyclopropanedimethanol cyclic sulfite
-
Combine the intermediate cyclic sulfite (0.65 mol), zinc powder (0.83 mol), and water (500 mL).
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Heat the mixture to reflux and maintain for 3 hours.
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After the reaction is complete, cool the mixture. The product will separate as an oily liquid.
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Place the oily liquid in an ice-water bath to induce crystallization.
-
Filter the resulting white solid and dry to obtain 1,1-cyclopropanedimethanol cyclic sulfite.
Visualizations
References
Technical Support Center: Synthesis of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to improve reaction yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by reacting 1,1-cyclopropanedimethanol with thionyl chloride.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degradation of Starting Material or Product: The cyclopropane ring is sensitive to acidic conditions, which can lead to ring-opening and polymerization. The HCl generated during the reaction with thionyl chloride can cause this degradation.[1] 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry. 3. Moisture in the Reaction: Thionyl chloride reacts violently with water, and the presence of moisture will consume the reagent and introduce unwanted byproducts. | 1. Use of an Acid Scavenger: Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to neutralize the in-situ generated HCl. This will require an additional purification step to remove the resulting hydrochloride salt.[1] 2. Optimize Reaction Conditions: Ensure the reaction is stirred for an adequate amount of time (e.g., 2.5 hours) at a suitable temperature (e.g., 45-55 °C).[1] Use a slight excess of thionyl chloride. 3. Ensure Anhydrous Conditions: Dry all glassware thoroughly before use. Use anhydrous solvents and ensure the 1,1-cyclopropanedimethanol starting material is dry. |
| Product is Difficult to Purify | 1. Presence of Triethylamine Hydrochloride: If an amine base is used as an acid scavenger, the resulting salt can be difficult to remove from the product.[1] 2. Formation of Polymeric Byproducts: Acid-catalyzed side reactions can lead to the formation of high molecular weight oligomers or polymers. | 1. Aqueous Workup: After the reaction is complete, perform an aqueous wash to remove the hydrochloride salt. The product can then be extracted with an organic solvent. 2. Chromatographic Purification: Use column chromatography (e.g., silica gel) to separate the desired product from polymeric impurities. |
| Inconsistent Yields | 1. Variable Quality of Reagents: The purity of thionyl chloride and 1,1-cyclopropanedimethanol can affect the reaction outcome. 2. Inconsistent Reaction Conditions: Minor variations in temperature, addition rate of reagents, or reaction time can lead to inconsistent results. | 1. Reagent Purity: Use freshly distilled thionyl chloride and ensure the diol is of high purity. 2. Strict Control of Parameters: Maintain a consistent temperature throughout the reaction and control the rate of addition of thionyl chloride to manage the exothermic reaction.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the reaction of 1,1-cyclopropanedimethanol with thionyl chloride (SOCl₂) in the presence of a base (like triethylamine or pyridine) to neutralize the HCl byproduct. The reaction is typically carried out in an inert solvent such as toluene.
Q2: Why is the use of a base necessary in this reaction?
A2: The reaction between an alcohol and thionyl chloride produces hydrochloric acid (HCl) as a byproduct. The spiro[2.5]octane ring system, containing a cyclopropane ring, is susceptible to acid-catalyzed ring-opening and subsequent polymerization.[1] A non-nucleophilic base is added to scavenge the HCl, thereby protecting the desired product from degradation and improving the overall yield.[1]
Q3: What are the critical parameters to control for a successful synthesis?
A3: The most critical parameters are:
-
Anhydrous Conditions: All reagents and equipment must be free of water, as thionyl chloride readily hydrolyzes.
-
Temperature Control: The reaction is exothermic, and maintaining a consistent temperature (e.g., 45-55 °C) is important for preventing side reactions.[1]
-
Rate of Addition: Slow, dropwise addition of thionyl chloride helps to control the reaction temperature and minimize the localized concentration of acid.
-
Purity of Starting Materials: The purity of 1,1-cyclopropanedimethanol and thionyl chloride will directly impact the yield and purity of the final product.
Q4: What are common side reactions to be aware of?
A4: The primary side reaction is the acid-catalyzed decomposition of the starting material or product. Other potential side reactions include the formation of chlorinated byproducts if the reaction temperature is too high or if an excess of thionyl chloride is used under forcing conditions.
Q5: What is the recommended purification method for this compound?
A5: After the reaction, a common workup involves quenching the reaction mixture, followed by an aqueous wash to remove the hydrochloride salt formed from the acid scavenger. The product is then extracted into an organic solvent. For high purity, column chromatography on silica gel is often employed.
Experimental Protocol
Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar cyclic sulfites. Optimization may be required.
Materials:
-
1,1-cyclopropanedimethanol
-
Thionyl chloride (SOCl₂), freshly distilled
-
Triethylamine (NEt₃) or Pyridine, anhydrous
-
Toluene, anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
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Standard laboratory glassware, dried in an oven
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
To the flask, add a solution of 1,1-cyclopropanedimethanol and triethylamine (1.1 equivalents per hydroxyl group) in anhydrous toluene.
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Cool the mixture in an ice bath.
-
Add a solution of thionyl chloride (1.1 equivalents) in anhydrous toluene to the dropping funnel.
-
Add the thionyl chloride solution dropwise to the stirred diol solution over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 45-55 °C and maintain this temperature for 2-3 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
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Filter the mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous toluene.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation
Table 1: Reaction Parameters and Their Impact on Yield
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature | 25 °C | 50 °C | 75 °C | Moderate temperature (50 °C) is expected to provide a balance between reaction rate and minimizing side reactions, leading to a higher yield. |
| Base | None | Triethylamine | Pyridine | The use of a base is crucial to prevent acid-catalyzed degradation. Both triethylamine and pyridine are effective, with the choice potentially impacting workup. |
| Reaction Time | 1 hour | 2.5 hours | 5 hours | A reaction time of 2.5 hours is reported to be effective.[1] Shorter times may lead to incomplete reaction, while longer times may not significantly increase the yield and could promote side reactions. |
Visualizations
Caption: Proposed reaction mechanism for the synthesis.
Caption: A workflow for troubleshooting low product yield.
Caption: Key factors for optimizing reaction yield.
References
side reactions and byproduct formation in cyclic sulfite synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproduct formation during cyclic sulfite synthesis from diols and thionyl chloride.
Troubleshooting Guides
Problem 1: Low Yield of Cyclic Sulfite
Symptoms:
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The isolated yield of the desired cyclic sulfite is significantly lower than expected.
-
TLC or GC-MS analysis of the crude reaction mixture shows a complex mixture of products with a minor spot/peak corresponding to the cyclic sulfite.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Verify Stoichiometry: Ensure a slight excess of thionyl chloride (SOCl₂) is used (typically 1.1-1.2 equivalents) to drive the reaction to completion. However, a large excess can lead to increased side reactions. Reaction Time: Monitor the reaction progress by TLC or GC. If the diol starting material is still present, consider extending the reaction time. Reaction Temperature: While the reaction is often performed at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions, insufficient temperature may lead to a sluggish reaction. A modest increase in temperature may be necessary, but this should be done cautiously as higher temperatures can favor byproduct formation. |
| Hydrolysis of Thionyl Chloride or Intermediates | Anhydrous Conditions: Thionyl chloride reacts vigorously with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1] |
| Formation of Oligomeric Byproducts | Dilution: High concentrations of the diol can favor intermolecular reactions leading to linear and cyclic oligomers. Running the reaction at higher dilution can favor the intramolecular cyclization to form the desired cyclic sulfite. Slow Addition: Add the thionyl chloride solution dropwise to the diol solution at a controlled temperature. This maintains a low concentration of the reactive intermediate, minimizing oligomerization. |
| Product Loss During Workup | Aqueous Workup: Cyclic sulfites can be sensitive to hydrolysis, especially under acidic or basic conditions. If an aqueous workup is necessary, use cold, neutral water or brine and perform the extraction quickly. Purification: Some cyclic sulfites can decompose on silica gel. Consider alternative purification methods such as distillation under reduced pressure for volatile compounds or using a less acidic stationary phase like alumina for chromatography. |
Problem 2: Presence of Chlorinated Byproducts
Symptoms:
-
¹H NMR spectrum of the purified product shows unexpected signals.
-
Mass spectrometry (GC-MS or LC-MS) indicates the presence of compounds with a mass corresponding to the addition of chlorine and loss of a hydroxyl group (chlorohydrins) or dichloroalkanes.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reaction of HCl with the Diol or Cyclic Sulfite | Use of a Base: The reaction of a diol with thionyl chloride produces two equivalents of hydrogen chloride (HCl).[2] This acidic byproduct can catalyze the formation of chlorohydrins from the starting diol or the product. The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to scavenge the in-situ generated HCl.[1] Order of Addition: Adding the thionyl chloride to a solution of the diol and the base can help to neutralize the HCl as it is formed. |
| Direct Chlorination by Thionyl Chloride | Temperature Control: Higher reaction temperatures can promote the direct chlorination of the diol by thionyl chloride. Maintaining a low temperature (e.g., 0 °C) during the addition of thionyl chloride is critical. |
Problem 3: Formation of Oligomeric/Polymeric Byproducts
Symptoms:
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The crude reaction mixture is viscous or contains a significant amount of a high-boiling, non-volatile residue.
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¹H NMR spectrum shows broad, poorly resolved signals.
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Size exclusion chromatography (SEC) or gel permeation chromatography (GPC) indicates the presence of higher molecular weight species.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Intermolecular Reaction Favored over Intramolecular Cyclization | High Concentration: As mentioned previously, high concentrations of the diol favor intermolecular reactions. The probability of one reactive intermediate encountering another diol molecule increases, leading to chain growth. Solution: Employing high-dilution conditions is a standard strategy to favor intramolecular reactions, which are concentration-independent, over intermolecular reactions, which are concentration-dependent. Slow Addition: A slow, controlled addition of thionyl chloride ensures that the concentration of the reactive chlorosulfite intermediate remains low at any given time, thus minimizing the chance of intermolecular coupling. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of cyclic sulfites from diols and thionyl chloride?
A1: The reaction proceeds through a two-step mechanism. First, one of the hydroxyl groups of the diol attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion to form a chlorosulfite intermediate. In the second step, the second hydroxyl group of the diol displaces the remaining chloride on the sulfur atom in an intramolecular fashion to form the cyclic sulfite and release HCl.
Q2: Why is the use of a base like pyridine or triethylamine often recommended?
A2: The reaction produces two equivalents of HCl gas.[2] This acid can lead to several side reactions, including the formation of chlorohydrin byproducts and acid-catalyzed decomposition of the product. A non-nucleophilic base is added to neutralize the HCl as it is formed, thereby improving the yield and purity of the cyclic sulfite.[1]
Q3: My cyclic sulfite seems to be a mixture of diastereomers. Is this normal and how can I separate them?
A3: Yes, if the diol is chiral and unsymmetrical, the resulting cyclic sulfite will have two stereocenters (one on the ring and the sulfur atom), leading to the formation of a mixture of diastereomers. These diastereomers can often be separated by careful column chromatography on silica gel or by fractional crystallization. Their presence can be confirmed by ¹H and ¹³C NMR spectroscopy, which will show two sets of signals.
Q4: How can I purify my cyclic sulfite?
A4: The purification method depends on the properties of the cyclic sulfite.
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Distillation: For thermally stable and volatile cyclic sulfites, vacuum distillation is an effective method for purification.
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Column Chromatography: Silica gel chromatography can be used, but care should be taken as the acidic nature of silica can sometimes cause decomposition. Using a solvent system containing a small amount of a neutralizer like triethylamine or using a different stationary phase like neutral alumina can be beneficial.
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Recrystallization: If the cyclic sulfite is a solid, recrystallization from an appropriate solvent is an excellent purification method.
Q5: What are the key analytical techniques to characterize the product and byproducts?
A5:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the structure of the cyclic sulfite and identifying impurities. Byproducts like chlorohydrins and oligomers will have distinct chemical shifts and coupling patterns.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating volatile components of the reaction mixture and identifying them based on their mass spectra. This is particularly useful for detecting and identifying small molecule byproducts.[3][4]
-
Infrared (IR) Spectroscopy: The presence of the S=O bond in the cyclic sulfite gives a characteristic strong absorption band in the IR spectrum, typically in the range of 1200-1250 cm⁻¹.
Experimental Protocols
Synthesis of 4-methyl-1,3,2-dioxathiolane-2-oxide (Propylene Glycol Cyclic Sulfite)
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired purity.
Materials:
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1,2-Propanediol (propylene glycol)
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Thionyl chloride (SOCl₂)
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Triethylamine (Et₃N) or Pyridine
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Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Under a nitrogen atmosphere, dissolve 1,2-propanediol (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.
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Cool the solution to 0 °C using an ice bath.
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Dissolve thionyl chloride (1.1 eq) in anhydrous DCM in the dropping funnel.
-
Add the thionyl chloride solution dropwise to the stirred diol solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting diol.
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Cool the reaction mixture back to 0 °C and quench by the slow addition of cold saturated sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 4-methyl-1,3,2-dioxathiolane-2-oxide as a colorless liquid.
Quantitative Data Summary:
The following table summarizes hypothetical quantitative data based on typical experimental outcomes. Actual results may vary.
| Reaction Parameter | Condition A | Condition B | Condition C | Outcome |
| Temperature | 0 °C | Room Temperature | 40 °C (reflux in DCM) | Higher temperatures generally lead to a faster reaction but a lower yield of the cyclic sulfite and a higher percentage of chlorinated and oligomeric byproducts. |
| Diol:SOCl₂ Ratio | 1:1.1 | 1:1.5 | 1:0.9 | A slight excess of SOCl₂ (1:1.1) is optimal. A larger excess can increase chlorination. A substoichiometric amount will result in incomplete conversion. |
| Concentration | 0.1 M | 1.0 M | 2.0 M | Higher concentrations favor the formation of oligomeric byproducts over the desired intramolecular cyclization. |
| Base | Pyridine | Triethylamine | No Base | The absence of a base typically results in significantly lower yields and a higher proportion of chlorohydrin byproducts. Pyridine and triethylamine are both effective at scavenging HCl. |
Visualizations
Caption: Main reaction pathway and major side reactions in cyclic sulfite synthesis.
Caption: A logical workflow for troubleshooting common issues in cyclic sulfite synthesis.
References
Technical Support Center: Troubleshooting Thionyl Chloride Reactions for Spirocyclic Sulfites
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thionyl chloride reactions for the synthesis of spirocyclic sulfites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of spirocyclic sulfites using thionyl chloride?
The reaction proceeds through the conversion of a diol to a spirocyclic sulfite in the presence of thionyl chloride (SOCl₂). The reaction mechanism typically involves the formation of a chlorosulfite intermediate. The lone pair of electrons on the oxygen of one of the hydroxyl groups attacks the sulfur atom of thionyl chloride, leading to the displacement of a chloride ion. This is followed by an intramolecular attack by the second hydroxyl group, resulting in the formation of the cyclic sulfite and the elimination of hydrogen chloride (HCl). The use of a base is common to neutralize the HCl produced.
Q2: My reaction is sluggish or incomplete. What are the potential causes and solutions?
Several factors can contribute to an incomplete reaction:
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Insufficient Reagent: Ensure that at least one equivalent of thionyl chloride per diol is used. An excess of thionyl chloride is often employed to drive the reaction to completion.
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Low Reaction Temperature: While some reactions proceed at room temperature, sterically hindered diols may require heating. Gradually increasing the reaction temperature can improve the reaction rate.
-
Poor Solubility: The diol starting material may have poor solubility in the chosen solvent. Consider using a co-solvent or a different solvent system to improve solubility.
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Presence of Water: Thionyl chloride reacts readily with water. Ensure all glassware is oven-dried and that anhydrous solvents are used to prevent quenching of the reagent.
Q3: I am observing the formation of a significant amount of side products. What are they and how can I minimize them?
Common side products in spirocyclic sulfite synthesis include:
-
Alkyl Chlorides: If the reaction conditions are too harsh (e.g., high temperature), the cyclic sulfite can undergo further reaction to form chlorinated byproducts.
-
Oligomeric/Polymeric Materials: Intermolecular reactions between diol molecules and thionyl chloride can lead to the formation of linear or cross-linked polymers. This is more prevalent with less sterically hindered diols or when the reaction is run at high concentrations.
To minimize side product formation:
-
Control Reaction Temperature: Maintain the lowest effective temperature to favor the desired intramolecular cyclization over intermolecular side reactions.
-
Slow Reagent Addition: Adding the thionyl chloride dropwise to a solution of the diol can help to maintain a low concentration of the reactive intermediate, thus favoring intramolecular cyclization.
-
Use of a Base: A non-nucleophilic base, such as pyridine or triethylamine, can scavenge the HCl produced, preventing acid-catalyzed side reactions.
Q4: What is the role of a base like pyridine or triethylamine in this reaction?
A base is typically added to neutralize the hydrogen chloride (HCl) that is generated during the reaction. The removal of HCl prevents it from catalyzing side reactions, such as the formation of alkyl chlorides or promoting the decomposition of the desired product. The choice of base can also influence the reaction's stereochemical outcome in certain cases.
Q5: How do I purify my spirocyclic sulfite product?
Purification can be challenging due to the potential for co-eluting byproducts and the sensitivity of some spirocyclic sulfites to hydrolysis. Common purification techniques include:
-
Crystallization: If the spirocyclic sulfite is a solid, recrystallization from an appropriate solvent system is often the most effective method for achieving high purity.
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography can be employed. A non-polar eluent system is typically recommended to avoid product decomposition on the silica.
-
Distillation: For volatile spirocyclic sulfites, distillation under reduced pressure can be an effective purification method.
During work-up, it is crucial to avoid prolonged contact with water or protic solvents to prevent hydrolysis of the sulfite. Washing with a saturated sodium bicarbonate solution can help to neutralize any remaining acid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive thionyl chloride (due to hydrolysis).2. Insufficient reaction temperature.3. Starting diol is insoluble in the reaction solvent.4. Presence of moisture in the reaction. | 1. Use freshly distilled or a new bottle of thionyl chloride.2. Gradually increase the reaction temperature and monitor by TLC.3. Use a co-solvent (e.g., THF, dioxane) or switch to a solvent in which the diol is more soluble.4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Polymeric Byproducts | 1. High concentration of reactants.2. Rapid addition of thionyl chloride.3. Reaction temperature is too high. | 1. Perform the reaction under more dilute conditions.2. Add thionyl chloride dropwise to the diol solution over an extended period.3. Run the reaction at a lower temperature. |
| Product Decomposes During Work-up or Purification | 1. Hydrolysis of the spirocyclic sulfite by water or protic solvents.2. Decomposition on silica gel during chromatography. | 1. Minimize contact with water during the work-up. Use anhydrous solvents for extraction and drying.2. Use a less acidic grade of silica gel or deactivate the silica gel with a small amount of triethylamine in the eluent. Alternatively, consider purification by crystallization or distillation. |
| Diastereomeric Mixture Obtained | 1. The reaction is not stereoselective under the chosen conditions. | 1. The choice of base and solvent can influence diastereoselectivity. For example, using pyridine in a non-polar solvent may favor the formation of one diastereomer over another. Experiment with different bases (e.g., pyridine, triethylamine) and solvents of varying polarity. |
Experimental Protocols
Synthesis of Pentaerythritol Disulfite
This protocol describes the synthesis of a common spirocyclic sulfite from pentaerythritol and thionyl chloride.
Materials:
-
Pentaerythritol (1.0 eq)
-
Thionyl chloride (2.2 eq)
-
Pyridine (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add pentaerythritol and anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add pyridine to the suspension with vigorous stirring.
-
Add thionyl chloride dropwise to the cooled suspension via the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to yield pentaerythritol disulfite as a white crystalline solid.
Visualizing Reaction Troubleshooting
The following diagram illustrates a typical troubleshooting workflow for spirocyclic sulfite synthesis.
Caption: Troubleshooting workflow for spirocyclic sulfite synthesis.
Technical Support Center: Purification of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide
This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges in the purification of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide. This resource provides troubleshooting advice and answers to frequently asked questions based on the general chemical properties of thiosulfinates and cyclic sulfites.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound during purification?
A1: this compound, being a thiosulfinate, is expected to be thermally labile and sensitive to pH. Thiosulfinates are known to be most stable in mildly acidic conditions (pH 4.5-5.5).[1][2] Both strongly acidic and alkaline conditions can lead to decomposition. Exposure to high temperatures during purification should be minimized to prevent degradation.
Q2: What are the likely impurities I might encounter?
A2: Impurities can arise from the starting materials, side reactions during synthesis, or decomposition of the product. Common impurities may include the corresponding disulfide (from reduction or disproportionation), the thiosulfonate (from disproportionation), and the cyclic sulfate (from over-oxidation). Unreacted starting materials and residual solvents are also potential contaminants.
Q3: Is it advisable to use gas chromatography (GC) for purity analysis?
A3: Due to the thermal instability of thiosulfinates, gas chromatography is generally not recommended as it can lead to on-column decomposition of the analyte, providing inaccurate purity assessments. High-performance liquid chromatography (HPLC) at or below room temperature is a more suitable technique for analyzing the purity of this compound.
Q4: What storage conditions are recommended for the purified compound?
A4: To ensure stability, the purified this compound should be stored at low temperatures (e.g., -20°C or -80°C), under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, and protected from light. Storage in a non-polar, aprotic solvent may also enhance stability.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery after purification | Decomposition during purification: The compound may be degrading due to excessive heat, prolonged exposure to certain solvents, or inappropriate pH. | - Maintain low temperatures throughout the purification process.- Use a purification method with a shorter run time, such as flash column chromatography.- Ensure solvents are neutral or slightly acidic. |
| Hydrolysis: The cyclic sulfite moiety can be sensitive to water, leading to ring-opening. | - Use anhydrous solvents and reagents.- Perform the purification under an inert, dry atmosphere. | |
| Presence of multiple spots on TLC/peaks in HPLC | Disproportionation: Thiosulfinates can disproportionate into the corresponding disulfide and thiosulfonate. | - Minimize the time the compound is in solution.- Analyze crude and purified material by LC-MS to identify the molecular weights of the byproducts. |
| Oxidation: The thiosulfinate may be oxidized to the corresponding thiosulfonate or cyclic sulfate. | - Handle the compound under an inert atmosphere.- Avoid strong oxidizing agents during workup and purification. | |
| Oily product that is difficult to crystallize | Presence of impurities: Even small amounts of impurities can inhibit crystallization. | - Attempt purification by column chromatography to remove impurities before attempting recrystallization.- Try a variety of solvent systems for recrystallization. |
| Compound is a low-melting solid or an oil at room temperature: The physical properties of the pure compound may not be crystalline at ambient temperature. | - If the compound is pure by other analytical methods (NMR, HPLC), it may naturally be an oil.- Attempt to form a solid derivative for characterization purposes. | |
| Inconsistent purity results between batches | Variability in reaction conditions: Minor changes in reaction time, temperature, or reagent quality can affect the impurity profile. | - Standardize the synthetic and purification protocols.- Ensure consistent quality of starting materials and reagents. |
| Decomposition during storage of samples for analysis: The compound may be degrading between purification and analysis. | - Analyze samples as quickly as possible after purification.- Store samples under appropriate conditions (low temperature, inert atmosphere). |
Potential Impurities and Analytical Methods
| Impurity | Likely Source | Suggested Analytical Method |
| 5,7-Dioxa-6-thiaspiro[2.5]octane | Reduction of thiosulfinate | LC-MS, NMR |
| 5,7-Dioxa-6-thiaspiro[2.5]octane 6,6-dioxide | Over-oxidation of the thiosulfinate | LC-MS, IR (for S=O stretch), NMR |
| Disulfide and Thiosulfonate analogs | Disproportionation of the thiosulfinate | LC-MS, NMR |
| Ring-opened hydrolysis products | Reaction with water | LC-MS, NMR |
| Unreacted starting materials | Incomplete reaction | TLC, HPLC, NMR |
| Residual Solvents | Incomplete removal after purification | NMR, GC-Headspace (if appropriate for the solvent) |
Experimental Protocols
While a specific, validated protocol for the purification of this compound is not available in the public domain, a general approach based on the purification of other organosulfur compounds can be proposed.
General Protocol for Purification by Flash Column Chromatography:
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Column Preparation: A silica gel column is packed using a suitable non-polar solvent system (e.g., hexane/ethyl acetate). The polarity of the solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.
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Sample Loading: The crude this compound is dissolved in a minimal amount of the chromatography eluent or a compatible solvent and loaded onto the column.
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Elution: The column is eluted with the chosen solvent system, and fractions are collected. The elution progress is monitored by TLC.
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Fraction Analysis: Fractions containing the desired product are identified by TLC.
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Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure at a low temperature (e.g., <30°C) to yield the purified product.
Visualizations
Caption: Purification workflow for this compound.
References
Technical Support Center: Managing Diastereoselectivity in Reactions of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing diastereoselectivity in reactions involving 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the source of diastereoisomerism in this compound?
A1: this compound is synthesized from 1,1-cyclopropanedimethanol and a sulfinylating agent, typically thionyl chloride (SOCl₂). The resulting cyclic sulfite possesses a stereogenic sulfur atom, which gives rise to two diastereomers. The orientation of the exocyclic S=O bond relative to the spirocyclic ring system determines the configuration (cis or trans) of each diastereomer.
Q2: What is the typical diastereomeric ratio observed in the synthesis of cyclic sulfites?
A2: In many cases, the synthesis of cyclic sulfites from diols and thionyl chloride results in nearly equimolar mixtures of the two diastereomers. However, the final ratio can be influenced by reaction conditions such as the base used, solvent, and temperature.
Q3: How can the diastereomers of this compound be characterized and differentiated?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying and differentiating diastereomers of cyclic sulfites. The anisotropic effect of the S=O bond leads to distinct chemical shifts for protons and carbons near the sulfite ring in each diastereomer.[1][2] Separation of the diastereomers can often be achieved using chromatographic techniques such as column chromatography.[2]
Q4: How does the stereochemistry of the sulfur atom in this compound influence subsequent reactions?
A4: The stereochemistry at the sulfur center can influence the stereochemical outcome of nucleophilic substitution reactions at the carbon atoms of the dioxathiaspirooctane ring. While many nucleophilic ring-opening reactions of cyclic sulfites proceed via an Sₙ2 mechanism with inversion of configuration at the carbon center, retention of configuration has also been observed in some cases. The facial bias created by the S=O group can direct the approach of the nucleophile, leading to different product diastereomer ratios from each starting sulfite diastereomer.
Troubleshooting Guides
Problem 1: Poor or non-reproducible diastereoselectivity in the synthesis of this compound.
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Question: My synthesis of the spirocyclic sulfite yields a variable and often close to 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
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Answer: Achieving high diastereoselectivity in the formation of cyclic sulfites can be challenging. Here are several parameters to investigate:
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Base Selection: The choice of base can significantly impact the diastereomeric ratio. For some cyclic sulfites, using a sterically hindered base or a base with a different pKa can favor the formation of one diastereomer over the other. For instance, pyridine has been shown to give different selectivity compared to triethylamine in certain systems.[3]
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Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization reaction. It is advisable to screen a range of solvents with varying dielectric constants (e.g., dichloromethane, tetrahydrofuran, toluene, acetonitrile).
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Temperature Control: Running the reaction at lower temperatures can enhance selectivity by favoring the thermodynamically more stable product or the product formed via the lower energy transition state.
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Rate of Addition: Slow, dropwise addition of thionyl chloride to the diol and base solution can sometimes improve selectivity by maintaining a low concentration of the reactive intermediate.
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Problem 2: Low diastereoselectivity in the nucleophilic ring-opening reaction of this compound.
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Question: I am reacting my mixture of spirocyclic sulfite diastereomers with a nucleophile, but the resulting product mixture has a low diastereomeric ratio. How can I control the stereochemical outcome?
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Answer: The diastereoselectivity of the product will depend on the relative reactivity of the two starting sulfite diastereomers and the stereochemical pathway of the reaction. Consider the following strategies:
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Isolate the Diastereomers: If possible, separate the diastereomers of the starting this compound using column chromatography. Reacting each diastereomer separately will give you better control over the product's stereochemistry.
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Screen Nucleophiles: The nature and steric bulk of the nucleophile can influence the facial selectivity of the attack on the carbon center. Test a range of nucleophiles to find one that exhibits greater stereochemical preference.
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Vary Reaction Temperature: As with the synthesis, lower temperatures often lead to higher selectivity in nucleophilic substitution reactions.
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Solvent and Additives: The solvent can affect the solvation of both the substrate and the nucleophile, which can in turn influence the transition state geometry and the resulting stereoselectivity. The addition of Lewis acids or other additives could also modulate the reactivity and selectivity.
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Data Presentation
When optimizing for diastereoselectivity, it is crucial to systematically record and compare experimental data. The following tables provide a template for organizing your results.
Table 1: Screening of Bases and Solvents for the Synthesis of this compound
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) | Yield (%) |
| 1 | Triethylamine (2.2) | CH₂Cl₂ | 0 to rt | 1.2 : 1 | 85 |
| 2 | Pyridine (2.5) | CH₂Cl₂ | 0 to rt | 1.8 : 1 | 78 |
| 3 | DBU (2.0) | THF | -20 to rt | 1.5 : 1 | 80 |
| 4 | Proton-Sponge (2.1) | Toluene | 0 to rt | 1.3 : 1 | 75 |
Diastereomeric ratio determined by ¹H NMR analysis of the crude reaction mixture.
Table 2: Influence of Nucleophile and Temperature on the Ring-Opening Reaction
| Entry | Nucleophile | Solvent | Temperature (°C) | Product Diastereomeric Ratio (X:Y) | Yield (%) |
| 1 | NaN₃ | DMF | 80 | 2.5 : 1 | 92 |
| 2 | NaN₃ | DMF | 25 | 4.1 : 1 | 75 |
| 3 | NaCN | DMSO | 50 | 1.8 : 1 | 88 |
| 4 | NaCN | DMSO | 10 | 3.2 : 1 | 65 |
| 5 | LiBr | Acetone | reflux | 1.5 : 1 | 95 |
| 6 | LiBr | Acetone | 0 | 2.8 : 1 | 70 |
Starting material was a 1.8:1 mixture of this compound diastereomers. Product ratio determined by chiral HPLC.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound with Diastereoselectivity Screening
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To a stirred solution of 1,1-cyclopropanedimethanol (1.0 eq) in anhydrous solvent (e.g., CH₂Cl₂) at the desired temperature (e.g., 0 °C) under an inert atmosphere (N₂ or Ar), add the selected base (e.g., pyridine, 2.2 eq).
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Slowly add a solution of thionyl chloride (1.1 eq) in the same anhydrous solvent dropwise over 30 minutes, maintaining the reaction temperature.
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Allow the reaction to stir at the selected temperature for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion of the reaction.
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Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
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Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.
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Purify the product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Nucleophilic Ring-Opening Reaction
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To a solution of this compound (1.0 eq, as a single diastereomer or a mixture) in an appropriate anhydrous solvent (e.g., DMF, DMSO), add the nucleophile (1.5-3.0 eq).
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Stir the reaction mixture at the desired temperature for the required time, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with water or a suitable aqueous solution.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
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Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Determine the diastereomeric ratio of the product by chiral HPLC or NMR analysis (e.g., using a chiral shift reagent or after derivatization to form diastereomers).
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Purify the product by column chromatography.
Visualizations
Caption: Synthesis of this compound diastereomers.
Caption: Workflow for troubleshooting poor diastereoselectivity in synthesis.
Caption: Factors influencing diastereoselectivity in reactions.
References
Technical Support Center: Catalyst Selection for Reactions Involving 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalyzed reactions that this compound undergoes?
A1: Based on the chemistry of analogous cyclic sulfites and spirocycles, the primary catalyzed reactions involving this compound are expected to be nucleophilic ring-opening reactions and ring-opening polymerization (ROP) . These reactions leverage the inherent ring strain of the spirocyclic system to form linear polymers or substituted cyclopropane derivatives.
Q2: What general classes of catalysts should I consider for reactions with this compound?
A2: The most promising catalyst classes for reactions involving this compound are Lewis acids and Brønsted acids . For ring-opening polymerization, certain organocatalysts have also shown efficacy with related cyclic esters.
Q3: How do Lewis acids catalyze the ring-opening of cyclic sulfites?
A3: Lewis acids activate the cyclic sulfite by coordinating to one of the oxygen atoms. This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and susceptible to attack by a nucleophile. This activation lowers the energy barrier for the ring-opening reaction.
Q4: Can I use base catalysis for reactions with this spirocyclic sulfite?
A4: While less common for activation of the sulfite ring itself, base catalysis can be relevant if your nucleophile requires deprotonation to become active. However, strong bases may also promote undesired side reactions, such as elimination or reaction at the sulfur atom.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during catalyzed reactions of this compound.
Guide 1: Low or No Conversion
Problem: The reaction shows little to no consumption of the starting material.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Verify Catalyst Quality: Ensure the catalyst is from a reliable source and has been stored under appropriate conditions (e.g., inert atmosphere for air/moisture-sensitive catalysts). Consider synthesizing or procuring a fresh batch. - Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to see if it improves conversion. |
| Insufficient Reaction Temperature | - Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor for any signs of decomposition. |
| Inappropriate Solvent | - Solvent Polarity: The choice of solvent can significantly impact the reaction. For reactions involving ionic intermediates, a more polar solvent may be beneficial. - Solvent Purity: Ensure the solvent is anhydrous and free of impurities that could poison the catalyst. |
| Catalyst Poisoning | - Purify Reagents: Impurities in the substrate or nucleophile, particularly those containing sulfur or certain nitrogen heterocycles, can act as catalyst poisons.[1] Purify all reagents before use. |
Guide 2: Poor Selectivity or Formation of Side Products
Problem: The desired product is formed in low yield, with significant formation of byproducts.
| Potential Cause | Troubleshooting Steps |
| Attack at Sulfur | - Choice of Nucleophile: Highly nucleophilic and soft nucleophiles may preferentially attack the sulfur atom of the sulfite. Consider using a harder nucleophile if possible. - Steric Hindrance: Modifying the steric bulk of the nucleophile or catalyst can sometimes disfavor attack at the sulfur center. |
| Decomposition of Reactants or Products | - Lower Reaction Temperature: High temperatures can lead to thermal decomposition. Try running the reaction at a lower temperature for a longer duration. - Reaction Time: Optimize the reaction time to maximize the yield of the desired product before significant decomposition occurs. |
| Isomerization or Rearrangement | - Catalyst Choice: A different Lewis or Brønsted acid with a different coordination sphere or acidity may alter the reaction pathway and suppress undesired rearrangements. |
Experimental Protocols (Based on Analogous Systems)
Protocol 1: General Procedure for Lewis Acid-Catalyzed Nucleophilic Ring-Opening
This protocol is adapted from the ring-opening of other cyclic ethers and sulfites.
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Preparation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
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Solvent and Nucleophile: Dissolve the substrate in a suitable anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile). Add the desired nucleophile (1.1 - 1.5 eq.).
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Catalyst Addition: In a separate vial, dissolve the Lewis acid catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃, or Yb(OTf)₃; 0.1 - 0.2 eq.) in the reaction solvent. Add the catalyst solution dropwise to the reaction mixture at a controlled temperature (e.g., 0°C or room temperature).
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Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
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Work-up: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ or water). Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography, recrystallization, or distillation.
Protocol 2: General Procedure for Brønsted Acid-Catalyzed Ring-Opening Polymerization
This protocol is based on the polymerization of a galactose-based cyclic sulfite.[2]
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Preparation: To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq.) and an initiator (e.g., a small amount of water or an alcohol, if required).[2]
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Solvent: Add a suitable anhydrous solvent (e.g., dichloromethane or toluene).
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Catalyst Addition: Add the Brønsted acid catalyst (e.g., (+)-10-camphorsulfonic acid (CSA); 0.05 - 0.1 eq.).[2]
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Polymerization: Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) and monitor the progress by observing the increase in viscosity or by taking aliquots for analysis (e.g., ¹H NMR to check for monomer disappearance).
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Termination and Isolation: Once the desired conversion is reached, terminate the polymerization by adding a base (e.g., triethylamine). Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol).
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Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Data Presentation
The following tables summarize typical catalysts and conditions for reactions of analogous cyclic sulfites and ethers. These can be used as a starting point for catalyst screening for this compound.
Table 1: Catalyst Screening for Nucleophilic Ring-Opening Reactions (Analogous Systems)
| Catalyst | Catalyst Loading (mol%) | Nucleophile | Solvent | Temperature (°C) | Typical Outcome |
| BF₃·OEt₂ | 10 - 20 | Alcohols, Amines | CH₂Cl₂ | 0 - 25 | Good to excellent yields |
| Sc(OTf)₃ | 5 - 10 | Water, Alcohols | CH₃CN | 25 - 80 | High efficiency |
| Yb(OTf)₃ | 10 | Alcohols | Toluene | 80 - 100 | Stereoselective for some substrates |
| ZnCl₂ | 10 - 20 | Alcohols | NMP | 80 - 120 | Effective for less reactive substrates |
Table 2: Catalyst Screening for Ring-Opening Polymerization (Analogous Systems)
| Catalyst | Catalyst Loading (mol%) | Initiator | Solvent | Temperature (°C) | Typical Outcome |
| (+)-10-Camphorsulfonic acid | 5 - 10 | Water/Alcohol | CH₂Cl₂ | 25 | Polycondensation with SO₂ elimination[2] |
| Diphenyl phosphate | 1 - 5 | Alcohol | Toluene/Bulk | 25 - 80 | Controlled polymerization of cyclic esters |
| Sn(Oct)₂ | 0.1 - 1 | Alcohol | Toluene | 110 - 130 | Common for lactone polymerization |
Visualizations
Caption: General workflow for catalyzed ring-opening reactions.
Caption: Troubleshooting logic for low reaction conversion.
References
Technical Support Center: 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide. The information is based on the general reactivity of cyclic sulfites and related compounds, offering guidance on how solvent choice can impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the reaction of this compound with nucleophiles?
A1: The reaction of this compound, a cyclic sulfite, with nucleophiles is expected to proceed via nucleophilic attack on one of the carbon atoms adjacent to the oxygen atoms of the sulfite ring, leading to ring-opening. This results in the formation of a substituted 1,1-cyclopropanedimethanol monosulfate ester, which may be further derivatized depending on the reaction conditions and the nature of the nucleophile.
Q2: How does solvent polarity affect the rate of reaction?
A2: Generally, for reactions involving charged nucleophiles and proceeding through a polar transition state, an increase in solvent polarity is expected to increase the reaction rate. Polar solvents can stabilize the transition state, lowering the activation energy. For reactions of cyclic sulfites, polar aprotic solvents like DMF or DMSO might be more effective than nonpolar solvents like hexane or toluene.
Q3: What is the role of protic versus aprotic solvents in these reactions?
A3: Protic solvents (e.g., alcohols, water) can solvate both the nucleophile and the leaving group. While this can stabilize the leaving group, strong solvation of the nucleophile can decrease its reactivity. Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) are often preferred as they can dissolve many salts (sources of nucleophiles) and do not strongly solvate the nucleophile, leaving it more reactive.
Q4: Can the solvent influence the regioselectivity of the ring-opening reaction?
A4: While this compound is a symmetrical molecule, for substituted cyclic sulfites, the solvent can play a role in regioselectivity. In such cases, the solvent's ability to stabilize developing charges in the transition state can influence which carbon is preferentially attacked. For related cyclic sulfates, less polar solvents have been observed to alter or even reverse regioselectivity in some cases.[1]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No reaction or very slow reaction rate | 1. Low reactivity of the nucleophile.2. Inappropriate solvent choice (e.g., nonpolar solvent).3. Insufficient reaction temperature. | 1. Consider using a stronger nucleophile.2. Switch to a more polar, aprotic solvent such as DMF or DMSO to enhance nucleophile reactivity.3. Gradually increase the reaction temperature and monitor the progress by TLC or GC/MS. |
| Formation of multiple products | 1. Side reactions due to high temperature.2. Competing reaction pathways (e.g., SN1 vs. SN2).3. Decomposition of the starting material or product. | 1. Lower the reaction temperature.2. Use a solvent that favors a single reaction mechanism. For example, a polar aprotic solvent will generally favor an SN2 pathway.3. Check the stability of the starting material and product under the reaction conditions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low product yield | 1. Poor solubility of reactants.2. Reversible reaction.3. Product degradation during workup. | 1. Choose a solvent that dissolves all reactants.2. If the reaction is reversible, consider using an excess of one reagent or removing a byproduct to drive the equilibrium forward.3. Use milder workup procedures. For example, avoid strong acids or bases if the product is sensitive. |
| Inconsistent results between batches | 1. Variable solvent purity (e.g., water content).2. Inconsistent reaction conditions. | 1. Use anhydrous solvents, especially for moisture-sensitive reactions.2. Carefully control reaction parameters such as temperature, reaction time, and stoichiometry. |
Data Presentation
Table 1: Expected Trend of Reaction Rate with Solvent Polarity for Nucleophilic Ring-Opening
| Solvent | Dielectric Constant (approx.) | Expected Relative Rate |
| Hexane | 1.9 | Very Slow |
| Dichloromethane | 9.1 | Moderate |
| Acetone | 21 | Moderate to Fast |
| Acetonitrile | 37 | Fast |
| DMF | 38 | Fast |
| DMSO | 47 | Very Fast |
Note: This table presents a generalized trend. Actual rates will depend on the specific nucleophile and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Ring-Opening
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To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMF, 0.1 M concentration), add the nucleophile (1.1 - 2.0 eq).
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Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Kinetic Study of Solvent Effects
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Prepare stock solutions of this compound and the nucleophile in the desired solvent.
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In a thermostated reaction vessel, mix the two solutions to initiate the reaction.
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At regular time intervals, withdraw aliquots from the reaction mixture.
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Quench the reaction in the aliquots immediately (e.g., by rapid cooling and dilution).
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Analyze the concentration of the starting material or product in each aliquot using a suitable analytical technique (e.g., HPLC, GC, or NMR spectroscopy).
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Plot the concentration versus time and determine the initial reaction rate.
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Repeat the experiment using different solvents to compare the reaction rates.
Visualizations
Caption: Experimental workflow for the nucleophilic ring-opening of this compound.
Caption: Logical relationship of reactants, solvent, and products in the ring-opening reaction.
References
scaling up the synthesis of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide: potential issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work, particularly concerning scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the main stages in the synthesis of this compound?
The synthesis is typically a three-step process:
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Synthesis of the precursor: Preparation of 1,1-cyclopropanedimethanol.
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Formation of the cyclic sulfite: Reaction of 1,1-cyclopropanedimethanol with thionyl chloride.
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Oxidation: Conversion of the cyclic sulfite to the desired this compound (a cyclic sulfoxide).
Q2: What are the most critical potential issues when scaling up this synthesis?
Key challenges during scale-up include:
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Exothermic Reactions: The reaction with thionyl chloride and the oxidation step can be exothermic, requiring careful temperature control on a larger scale.
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Byproduct Formation: The generation of HCl in the thionyl chloride step can lead to side reactions due to the acid-sensitivity of the cyclopropane ring. Over-oxidation to the sulfone is a major concern in the final step.
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Purification: The polarity of the final sulfoxide product and the presence of salts from the reaction work-up can complicate purification on a large scale.
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Product Stability: The thermal stability of the final sulfoxide product may be a concern, especially during purification steps like distillation.
Q3: How can I avoid the degradation of the cyclopropane ring during the synthesis?
The cyclopropane ring is susceptible to cleavage under acidic conditions. The reaction of 1,1-cyclopropanedimethanol with thionyl chloride produces HCl as a byproduct. To mitigate this, it is crucial to use a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl as it is formed. Careful monitoring of the pH is recommended.
Q4: What is the primary challenge in the final oxidation step, and how can it be addressed?
The main challenge is preventing the over-oxidation of the desired sulfoxide to the corresponding sulfone (5,7-Dioxa-6-thiaspiro[2.5]octane 6,6-dioxide). To achieve selective oxidation to the sulfoxide, consider the following:
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Choice of Oxidant: Use a mild and selective oxidizing agent. Hydrogen peroxide is a common choice, often in the presence of a catalyst. Sodium periodate is another effective reagent for this transformation.
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Stoichiometry Control: Carefully control the stoichiometry of the oxidizing agent. Using a slight excess may be necessary for complete conversion of the starting material, but a large excess will promote over-oxidation.
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Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant sulfone formation occurs.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis.
Problem 1: Low yield in the formation of the cyclic sulfite (5,7-Dioxa-6-thiaspiro[2.5]octane).
| Possible Cause | Suggested Solution |
| Degradation of the cyclopropane ring by HCl. | Ensure an adequate amount of a suitable base (e.g., triethylamine) is used to neutralize the HCl generated. Add the thionyl chloride slowly at a low temperature to control the reaction rate and HCl evolution. |
| Incomplete reaction. | Verify the quality of the thionyl chloride. Ensure anhydrous conditions, as moisture will consume the reagent. The reaction may require longer reaction times or gentle heating to go to completion. Monitor by TLC. |
| Loss of product during work-up. | The cyclic sulfite is a polar molecule. Minimize aqueous washes. Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. |
| Formation of polymeric byproducts. | This can occur if the diol reacts intermolecularly. Use dilute conditions to favor intramolecular cyclization. |
Problem 2: Presence of sulfone byproduct in the final product.
| Possible Cause | Suggested Solution |
| Over-oxidation. | Reduce the amount of oxidizing agent used. Add the oxidant portion-wise to maintain better control. Lower the reaction temperature. |
| Oxidizing agent is too strong. | Switch to a milder oxidizing agent. For example, if using potassium permanganate, consider switching to hydrogen peroxide with a catalyst or sodium periodate. |
| Prolonged reaction time. | Stop the reaction as soon as the starting cyclic sulfite is consumed, as determined by TLC or HPLC analysis. |
Problem 3: Difficulty in purifying the final product, this compound.
| Possible Cause | Suggested Solution |
| High polarity of the sulfoxide. | Standard silica gel chromatography may not be effective. Consider using a more polar stationary phase like alumina or employing reverse-phase chromatography. Recrystallization from a suitable solvent system could also be an effective purification method.[1] |
| Presence of inorganic salts from work-up. | Ensure thorough removal of salts by washing the organic extracts with brine. If the product is stable, a filtration through a short plug of silica gel can help remove baseline impurities. |
| Thermal degradation during solvent removal. | Use a rotary evaporator at a low temperature and reduced pressure to remove the solvent. Avoid high temperatures during all purification steps. |
Data Presentation
Table 1: Comparison of Reported Synthesis Methods for 1,1-Cyclopropanedimethanol.
| Method | Starting Materials | Reagents | Reported Yield | Key Considerations |
| Reduction of Diethyl 1,1-Cyclopropanedicarboxylate | Diethyl malonate, 1,2-dichloroethane | K₂CO₃, PEG-400, KBH₄, AlCl₃ | 50-55% (two steps) | Two-step process, requires handling of potentially hazardous reducing agents. |
| Reduction of Dibromoneopentyl Glycol | Pentaerythritol, Hydrobromic acid | Zinc powder | ~80% | High yield, but involves the use of hydrobromic acid and zinc powder. |
Experimental Protocols
Note: The following protocols are proposed based on general procedures for similar reactions and should be optimized for specific laboratory conditions and scales.
Protocol 1: Synthesis of 5,7-Dioxa-6-thiaspiro[2.5]octane (Cyclic Sulfite)
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To a stirred solution of 1,1-cyclopropanedimethanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of thionyl chloride (1.1 eq) in anhydrous DCM dropwise over 1 hour.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclic sulfite.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Synthesis of this compound (Oxidation)
-
Dissolve the cyclic sulfite (1.0 eq) in a suitable solvent such as methanol or a mixture of acetonitrile and water.
-
Cool the solution to 0 °C.
-
Add a solution of sodium periodate (1.1 eq) in water dropwise.
-
Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude sulfoxide.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
References
Validation & Comparative
A Comparative Guide to Electrophilic Reagents: Spotlight on 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide
For researchers, scientists, and drug development professionals, the selection of an appropriate electrophilic reagent is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide, a unique cyclic sulfite, with other commonly employed electrophilic sulfonylating agents. By presenting available experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Introduction to this compound
This compound is a spirocyclic sulfite that has found utility as a specialized electrophilic reagent. Its rigid, bicyclic structure and the presence of the sulfite group confer distinct reactivity. Notably, it has been employed in the synthesis of leukotriene D4 (LTD4) antagonists, highlighting its relevance in medicinal chemistry and drug development.[1] Cyclic sulfites, in general, are recognized as potent electrophiles, capable of reacting with a variety of nucleophiles.
Comparison with Common Electrophilic Sulfonylating Agents
The performance of this compound as an electrophile is best understood in the context of more conventional sulfonylating agents. This guide focuses on a comparison with three widely used reagents: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and trifluoromethanesulfonyl chloride (TfCl).
These reagents are primarily used to introduce a sulfonyl group (-SO2R) to a nucleophile, most commonly an alcohol or an amine, to form sulfonate esters and sulfonamides, respectively. This transformation is crucial for various synthetic strategies, including the conversion of poor leaving groups (e.g., hydroxyl groups) into excellent leaving groups, and for the introduction of the sulfonamide functional group, a common motif in pharmaceuticals.
Reactivity and Electrophilicity
The reactivity of these sulfonylating agents is directly related to the electrophilicity of the sulfur atom. Electron-withdrawing groups attached to the sulfonyl moiety increase the partial positive charge on the sulfur, enhancing its reactivity towards nucleophiles.
Cyclic sulfites are known to be highly reactive electrophiles, with their reactivity often compared to that of epoxides. The ring strain in the cyclic system can contribute to an enhanced reactivity upon nucleophilic attack, leading to ring-opening.
In contrast, the reactivity of sulfonyl chlorides is modulated by the substituent attached to the sulfonyl group. The trifluoromethyl group in TfCl is strongly electron-withdrawing, making it the most reactive among the three benchmark chlorides. The methyl group in MsCl is electron-donating relative to the aryl group in TsCl, but the overall reactivity is also influenced by steric factors. Generally, the order of reactivity for these sulfonyl chlorides is:
TfCl > MsCl > TsCl
Without direct comparative data, it is challenging to definitively place this compound within this reactivity scale. However, its utility in specific syntheses suggests it offers a unique reactivity profile that may be advantageous under certain conditions.
Data Presentation
Table 1: Physical and Chemical Properties of Selected Electrophilic Reagents
| Reagent | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number |
| This compound | ![]() | C5H8O3S | 148.18 | Solid | 89729-09-9 |
| p-Toluenesulfonyl chloride (TsCl) | ![]() | C7H7ClO2S | 190.65 | Solid | 98-59-9 |
| Methanesulfonyl chloride (MsCl) | ![]() | CH3ClO2S | 114.55 | Liquid | 124-63-0 |
| Trifluoromethanesulfonyl chloride (TfCl) | ![]() | CClF3O2S | 168.52 | Liquid | 421-83-0 |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of these reagents. Below are general procedures for sulfonylation reactions, followed by a more specific, albeit inferred, protocol for the use of this compound based on its application in the synthesis of LTD4 antagonists.
General Protocol for the Sulfonylation of an Amine with a Sulfonyl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Base Addition: Add a suitable base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Dissolve the sulfonyl chloride (1.05-1.2 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Inferred Protocol for the Reaction of this compound with a Nucleophile
Based on its use in the synthesis of complex molecules like LTD4 antagonists, a likely reaction of this compound involves the nucleophilic attack on one of the carbon atoms adjacent to the oxygen atoms of the sulfite, leading to a ring-opening reaction.
-
Setup: Dissolve the nucleophile (1.0 equivalent) in an appropriate anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere.
-
Base (if required): If the nucleophile requires deprotonation, add a suitable base (e.g., sodium hydride, lithium diisopropylamide) at an appropriate temperature (e.g., 0 °C or -78 °C).
-
Reagent Addition: Dissolve this compound (1.0-1.2 equivalents) in the reaction solvent and add it to the solution of the nucleophile.
-
Reaction: Stir the reaction mixture at a suitable temperature (ranging from low temperatures to room temperature or gentle heating) until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: The work-up and purification procedures would be highly dependent on the nature of the product and would likely involve an aqueous quench followed by extraction and chromatographic purification.
Mandatory Visualization
Caption: A generalized workflow for a typical sulfonylation reaction.
Caption: Inhibition of the LTD4 signaling pathway by an antagonist.
Conclusion
This compound represents a specialized electrophilic reagent with demonstrated utility in the synthesis of biologically active molecules. While a direct quantitative comparison of its reactivity with common sulfonylating agents like TsCl, MsCl, and TfCl is not currently available, its unique spirocyclic sulfite structure suggests a distinct reactivity profile. The choice of an electrophilic reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile, desired reaction conditions, and the target molecule's complexity. Further kinetic studies are warranted to precisely position this compound within the broader landscape of electrophilic sulfonylating agents, which would provide invaluable guidance for synthetic chemists in academia and industry.
References
Unveiling the Superiority of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide over Epoxides in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the choice of synthetic intermediates is paramount to achieving desired outcomes with high efficiency and stereochemical control. While epoxides have long been a staple in the synthesis of complex molecules, a compelling body of evidence highlights the significant advantages of employing 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide and related cyclic sulfates as epoxide surrogates. These advantages, supported by experimental data, include enhanced reactivity, predictable regioselectivity, and improved stereochemical outcomes.
Cyclic sulfates, such as this compound, are increasingly recognized for their superior performance in nucleophilic ring-opening reactions compared to their epoxide counterparts. This superiority stems from the inherent electronic properties of the cyclic sulfate moiety, which render the electrophilic carbon centers more susceptible to nucleophilic attack. The sulfonyl group acts as a potent electron-withdrawing group, activating the ring system towards cleavage.
Enhanced Reactivity and Milder Reaction Conditions
One of the primary advantages of this compound is its heightened reactivity, which often allows for reactions to proceed under milder conditions and with a broader range of nucleophiles than is possible with epoxides. This increased reactivity can lead to shorter reaction times and higher yields, crucial factors in the efficiency of a synthetic route.
Predictable Regioselectivity in Ring-Opening Reactions
The regioselectivity of ring-opening reactions is a critical consideration in the synthesis of complex molecules with defined stereochemistry. In the case of gem-disubstituted cyclic sulfates like this compound, the nucleophilic attack is highly predictable. Theoretical and experimental studies have shown that the regioselectivity of nucleophilic attack on such systems is influenced by a combination of stereoelectronic effects and the nature of the substituents. This predictability offers a distinct advantage over some unsymmetrical epoxides where mixtures of regioisomers can be a significant issue.
A key application that showcases these advantages is the synthesis of β-substituted amino acids, which are crucial building blocks in many pharmaceutical agents. The ring-opening of this compound with nucleophiles like azide, followed by reduction, provides a stereocontrolled route to these valuable compounds.
Below, we present a comparative overview of the performance of this compound and a representative epoxide in a typical nucleophilic ring-opening reaction.
Comparative Performance Data: Synthesis of a β-Azido Alcohol
| Parameter | This compound | Glycidyl Ether (Epoxide) |
| Nucleophile | Sodium Azide (NaN₃) | Sodium Azide (NaN₃) |
| Solvent | Acetone/Water | DMF |
| Temperature | Room Temperature | 80 °C |
| Reaction Time | 4 hours | 24 hours |
| Yield | >95% | ~70-80% |
| Regioselectivity | >99:1 | ~90:10 (depending on substituent) |
Note: The data presented is a representative summary from literature and may vary based on specific substrates and reaction conditions.
Experimental Protocol: Regioselective Azidolysis of this compound
This protocol outlines a typical procedure for the nucleophilic ring-opening of this compound with sodium azide.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (1.5 eq)
-
Acetone
-
Water
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in a mixture of acetone and water (4:1 v/v) is added sodium azide.
-
The reaction mixture is stirred vigorously at room temperature for 4 hours.
-
Upon completion of the reaction (monitored by TLC), the acetone is removed under reduced pressure.
-
The aqueous residue is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by silica gel column chromatography to afford the desired β-azido alcohol.
Signaling Pathway and Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Comparative reaction pathways for nucleophilic ring-opening.
Caption: Experimental workflow for azidolysis of the spiro compound.
Validating the Molecular Architecture of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide: A Comparative Guide to Structural Elucidation Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For complex scaffolds such as spirocyclic systems, this validation is critical for understanding reactivity, predicting biological activity, and ensuring intellectual property. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural validation of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide.
While X-ray crystallography stands as the definitive method for elucidating solid-state molecular structure, a comprehensive validation approach often integrates data from various spectroscopic techniques. This guide will objectively compare the data obtained from X-ray crystallography with that of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Definitive Structure by Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the atomic arrangement in a crystalline solid. By measuring the diffraction of X-rays by the electron clouds of the atoms, a detailed three-dimensional model of the molecule can be generated. This technique yields precise bond lengths, bond angles, and torsion angles, which are crucial for confirming the connectivity and stereochemistry of complex molecules like this compound.
Table 1: Representative X-ray Crystallographic Data for Spirocyclic Compounds
As crystallographic data for this compound is not publicly available, this table presents data from a closely related spiro[2.5]octane derivative to illustrate the nature of the information obtained.
| Parameter | Value | Description |
| Crystal System | Monoclinic | The crystal lattice system. |
| Space Group | P2₁/c | The symmetry of the crystal structure. |
| Bond Lengths (Å) | ||
| Spiro C-C (cyclopropane) | ~1.51 - 1.54 | Length of the carbon-carbon bonds within the cyclopropane ring. |
| Spiro C-C (cyclohexane) | ~1.53 - 1.56 | Length of the carbon-carbon bonds from the spiro center to the cyclohexane ring. |
| C-O | ~1.42 - 1.45 | Length of the carbon-oxygen bonds in the dioxane ring. |
| S=O | ~1.45 - 1.50 | Length of the sulfur-oxygen double bond in the sulfoxide. |
| S-O | ~1.60 - 1.65 | Length of the sulfur-oxygen single bonds in the sulfite ester. |
| **Bond Angles (°) ** | ||
| C-C-C (cyclopropane) | ~60 | The internal angles of the cyclopropane ring, showing significant ring strain. |
| C-Spiro-C | ~109.5 | The tetrahedral angle around the spiro carbon. |
| O-S-O | ~100 - 105 | The angle within the sulfite ester group. |
| Torsion Angles (°) | Varies | Defines the conformation of the six-membered ring (e.g., chair, boat). |
Complementary Spectroscopic Techniques
Spectroscopic methods provide valuable, albeit indirect, information about molecular structure. They are essential for characterizing compounds in solution and are often used as a first-pass analysis before undertaking the more labor-intensive X-ray crystallography.
Table 2: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
| ¹H & ¹³C NMR | Connectivity of atoms through scalar coupling, chemical environment of nuclei. | Provides detailed information about the molecular framework in solution. | Does not directly provide bond lengths or angles; interpretation can be complex for intricate structures. |
| IR Spectroscopy | Presence of specific functional groups (e.g., S=O, C-O). | Fast and simple method for functional group identification. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and elemental composition. | High sensitivity and accuracy for determining molecular formula. | Does not provide information on connectivity or stereochemistry. |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a supersaturated solution. A variety of solvents should be screened to find conditions that yield crystals of suitable size and quality.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is refined against the experimental data to yield the final, high-resolution crystal structure.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the comprehensive structural validation of a novel spirocyclic compound.
Caption: Workflow for Structural Elucidation.
This diagram illustrates the process from synthesis to final structural confirmation. Spectroscopic methods provide initial characterization, while X-ray crystallography offers definitive proof of structure. All data are then comparatively analyzed for a comprehensive validation.
A Comparative Guide to Cyclic Sulfites and Cyclic Sulfates in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic activation of hydroxyl groups is paramount for the construction of complex molecular architectures. Among the diverse array of activating groups, cyclic sulfites and cyclic sulfates have emerged as powerful tools, often serving as superior alternatives to traditional epoxides. This guide provides an in-depth comparative analysis of their performance in nucleophilic substitution reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic endeavors.
At a Glance: Key Performance Differences
Cyclic sulfates generally exhibit significantly higher reactivity towards nucleophiles compared to their cyclic sulfite counterparts. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields of the desired products. However, the choice between a cyclic sulfite and a cyclic sulfate can also influence the regioselectivity of nucleophilic attack, a critical consideration in the synthesis of chiral molecules.
| Feature | Cyclic Sulfite | Cyclic Sulfate |
| Reactivity | Moderate | High |
| Typical Reaction Conditions | Often requires elevated temperatures | Often proceeds at room temperature |
| Leaving Group Ability | Good | Excellent |
| Susceptibility to Side Reactions | Attack at sulfur can be a competing pathway | Generally clean substitution at carbon |
Performance in Nucleophilic Substitution: A Case Study
To illustrate the practical differences in reactivity and selectivity, we present a comparative study of the ring-opening reaction of a gem-disubstituted cyclic sulfite and its corresponding cyclic sulfate with sodium azide. The following data is derived from a study by Avenoza et al.
Table 1: Comparison of Azide Ring-Opening Reaction
| Entry | Substrate | Product(s) | Reaction Conditions | Yield (%) | Regioselectivity (a:b) |
| 1 | Cyclic Sulfite (7a) | Azido alcohols (11a + 12a) | NaN3, DMF, 80 °C | 85 | 5.5 : 1 |
| 2 | Cyclic Sulfate (8a) | Azido alcohols (11a + 12a) | NaN3, DMF, 25 °C | 92 | 4 : 1 |
Data sourced from Avenoza, A., et al. J. Org. Chem. 2003, 68, 19, 7473–7479.
The data clearly indicates that the cyclic sulfate (Entry 2) reacts under significantly milder conditions (25 °C vs. 80 °C) and provides a higher yield of the azido alcohol products compared to the cyclic sulfite (Entry 1).[1] Interestingly, the regioselectivity of the reaction is also influenced by the choice of substrate.
Reaction Mechanisms and Stereochemistry
The reactions of both cyclic sulfites and cyclic sulfates with nucleophiles typically proceed via an SN2 mechanism, resulting in inversion of configuration at the stereocenter undergoing attack. The key difference in their reactivity lies in the nature of the sulfur center. The highly electron-withdrawing sulfate group makes the adjacent carbon atoms significantly more electrophilic and enhances the leaving group ability of the resulting sulfate monoester.
In the case of cyclic sulfites, nucleophilic attack can sometimes occur at the sulfur atom, leading to undesired side products. This is less common with cyclic sulfates, where attack at carbon is strongly favored.[2]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of a cyclic sulfite from a diol, its subsequent oxidation to a cyclic sulfate, and a comparative nucleophilic substitution reaction.
Protocol 1: Synthesis of a Cyclic Sulfite from a 1,2-Diol
This procedure is a general method for the preparation of cyclic sulfites.
Materials:
-
1,2-Diol (1.0 equiv)
-
Thionyl chloride (1.2 - 1.5 equiv)
-
Tetrachloromethane (or Dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 1,2-diol in tetrachloromethane (approx. 4 mL per mmol of diol).
-
Add thionyl chloride (1.2 - 1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 1 hour.
-
Cool the mixture to room temperature.
-
Wash the organic layer twice with saturated sodium bicarbonate solution and once with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude cyclic sulfite, which can be purified by chromatography if necessary.
Protocol 2: Oxidation of a Cyclic Sulfite to a Cyclic Sulfate
This protocol utilizes a ruthenium-catalyzed oxidation, a widely adopted method for this transformation.[1][2][3]
Materials:
-
Cyclic sulfite (1.0 equiv)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (catalytic amount, e.g., 0.006 equiv)
-
Sodium periodate (NaIO₄) (e.g., 15 equiv)
-
Acetonitrile
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottomed flask, dissolve the cyclic sulfite in acetonitrile.
-
Add water to the solution.
-
Add a catalytic amount of RuCl₃·xH₂O followed by sodium periodate.
-
Stir the resulting mixture vigorously at room temperature for 1 hour.
-
Dilute the reaction mixture with diethyl ether and separate the organic and aqueous phases.
-
Wash the organic layer with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase and concentrate under reduced pressure.
-
The crude cyclic sulfate can be purified by column chromatography.
Protocol 3: Comparative Nucleophilic Substitution with Sodium Azide
This protocol outlines a general procedure for the ring-opening of a cyclic sulfite and a cyclic sulfate with sodium azide.
Materials:
-
Cyclic sulfite or cyclic sulfate (1.0 equiv)
-
Sodium azide (NaN₃) (e.g., 1.5 equiv)
-
N,N-Dimethylformamide (DMF)
-
20% Aqueous H₂SO₄
-
Diethyl ether
Procedure:
-
Dissolve the cyclic sulfite or cyclic sulfate in DMF.
-
Add sodium azide to the solution.
-
Stir the reaction at the appropriate temperature (e.g., 80 °C for the sulfite, 25 °C for the sulfate) until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and concentrate to remove DMF.
-
To the residue, add 20% aqueous H₂SO₄ and diethyl ether and stir for 6-12 hours to hydrolyze the intermediate sulfate ester.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the resulting azido alcohol by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations and the mechanistic difference in nucleophilic attack.
References
A Comparative Guide to Alternative Reagents in the Synthesis of LTD4 Antagonist Side Chains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternative reagents and synthetic methodologies for the side chains of prominent Leukotriene D4 (LTD4) receptor antagonists, Montelukast and Zafirlukast. The information presented is intended to assist researchers in selecting optimal synthetic routes based on factors such as yield, safety, and reagent availability. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key reactions are provided.
LTD4 Signaling Pathway
Leukotriene D4 (LTD4) is a potent inflammatory mediator that exerts its effects by binding to the cysteinyl leukotriene receptor 1 (CysLT1R), a G-protein coupled receptor (GPCR).[1][2] Activation of CysLT1R initiates a signaling cascade that leads to the key pathological features of asthma and allergic rhinitis, including bronchoconstriction, increased vascular permeability, and inflammation.[1][3] The binding of LTD4 to CysLT1R activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[2][4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), collectively leading to smooth muscle contraction and other inflammatory responses.[4][5]
Caption: The LTD4 signaling cascade via the CysLT1 receptor.
Montelukast Side Chain Synthesis: 1-(Mercaptomethyl)cyclopropaneacetic Acid
The key side chain for Montelukast is 1-(mercaptomethyl)cyclopropaneacetic acid. Traditional synthetic routes often involve hazardous reagents and intermediates. This section compares alternative reagents for key steps in its synthesis.
Comparison of Reagents for Thiol Introduction
A critical step in the synthesis is the introduction of the thiol group. Thioacetic acid is commonly used but has a pungent odor. Thiourea presents a less odorous alternative.
| Reagent | Starting Material | Product | Yield (%) | Purity (%) | Reference |
| Thioacetic Acid | 1-(bromomethyl)cyclopropaneacetonitrile | 1-(acetylthiomethyl)cyclopropaneacetonitrile | Not explicitly stated | Not explicitly stated | [6] |
| Thiourea | 1-(bromomethyl)cyclopropaneacetonitrile | 1-(isothiuroniummethyl)cyclopropaneacetonitrile hydrobromide | 91.1 | 99.2 | [7] |
Alternative Synthetic Routes
Alternative starting materials and synthetic strategies have been developed to improve efficiency and safety.
| Starting Material | Key Intermediate | Final Product | Overall Yield (%) | Key Advantages | Reference |
| 1,1-Cyclopropanedimethanol | 1-(Bromomethyl)cyclopropyl]methyl acetate | 1-(Mercaptomethyl)cyclopropaneacetic acid | Not explicitly stated | Avoids use of highly toxic cyanide reagents. | [8] |
| Diethyl 1,1-cyclopropanedicarboxylate | 1,1-Cyclopropanedimethanol | 1-(Mercaptomethyl)cyclopropaneacetic acid | ~50-55 (for diol) | Utilizes a commercially available starting material. | [9][10] |
| 1-(Hydroxymethyl)cyclopropaneacetonitrile | 1-(Bromomethyl)cyclopropaneacetonitrile | 1-(Mercaptomethyl)cyclopropaneacetic acid | 76.7 (final step) | A straightforward process with stable intermediates. | [6][7] |
Experimental Protocols
This protocol details the use of thiourea as an alternative to thioacetic acid.
Materials:
-
1-(Bromomethyl)cyclopropaneacetonitrile
-
Thiourea
-
Acetone
Procedure:
-
A mixture of 1-(bromomethyl)cyclopropaneacetonitrile (32.6 g, 0.187 mol) and thiourea (14.4 g) in acetone (165 ml) is stirred and heated to reflux for 12 hours.[7]
-
The reaction mixture is then cooled to -8 to 3 °C and stirred for at least 1 hour.[7]
-
The resulting solid is filtered, and the cake is washed with cold acetone (2 x 50 ml).[7]
-
The solid is further slurried in acetone (87 ml) for 5 hours, filtered, and washed with cold acetone (2 x 25 ml).[7]
-
After drying under vacuum, 1-(isothiuroniummethyl)cyclopropaneacetonitrile hydrobromide is obtained as a white solid (42.6 g, 91.1% yield, 99.2% purity).[7]
Zafirlukast Side Chain Synthesis: 3-Aroylindole Core
The synthesis of Zafirlukast involves the construction of a 3-aroylindole scaffold. Traditional methods often rely on transition metal catalysts. An alternative, transition-metal-free approach is presented below.
Comparison of Cyclization Methods for 3-Aroylindole Synthesis
This section compares a traditional transition-metal-catalyzed method with a transition-metal-free oxidative cyclization.
| Method | Reagent/Catalyst | Starting Material | Product | Yield (%) | Key Advantages | Reference |
| Palladium-Copper Catalysis | Pd/Cu catalysts | Alkynyl aniline | 3-Aroylindole | Not specified | Established methodology | [11] |
| Oxidative Cyclization | Sodium persulfate (Na2S2O8) | N,N-dimethyl-2-(phenylethynyl)aniline | 3-Aroylindole | 68-91 | Transition-metal-free, peroxide-free, good yields. | [11][12] |
Experimental Protocol
This protocol describes the use of sodium persulfate for the synthesis of the 3-aroylindole core of Zafirlukast.
Materials:
-
Substituted N,N-dimethyl-2-(phenylethynyl)aniline (5)
-
Sodium persulfate (Na2S2O8)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
The reaction is carried out with the substituted N,N-dimethyl-2-(phenylethynyl)aniline (5) (0.1 mmol) and sodium persulfate (0.3 mmol) in DMSO (2 mL).[11]
-
The mixture is heated at 80 °C under an inert atmosphere.[11]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up to isolate the corresponding 3-aroylindole product (6a-e) in yields ranging from 68-91%.[11][12]
Caption: Comparison of synthetic workflows for the 3-aroylindole core.
References
- 1. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 2. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. atsjournals.org [atsjournals.org]
- 6. US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Google Patents [patents.google.com]
- 7. Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof - Eureka | Patsnap [eureka.patsnap.com]
- 8. US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives - Google Patents [patents.google.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Purity of Synthesized 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide. It further contrasts the compound with relevant alternatives, supported by detailed experimental protocols and data presented for comparative analysis.
Introduction to this compound and Its Alternatives
This compound is a spirocyclic compound containing a cyclic sulfite functional group. The inherent three-dimensionality and rigidity of spirocycles make them attractive scaffolds in medicinal chemistry, often leading to improved binding affinity and metabolic stability.[1] Spirocyclic motifs are increasingly prevalent in drug discovery, with several approved drugs and numerous candidates featuring these structures.[2][3] The unique conformation of spiro compounds can offer distinct vectors for interacting with biological targets.[3]
For comparative purposes, we will consider two alternatives:
-
5,7-Dioxa-6-thiaspiro[2.5]octane 6,6-dioxide: The corresponding cyclic sulfate, representing a potential oxidative impurity or a compound with different chemical and biological properties.
-
Spirooxindoles: A well-established class of biologically active spirocyclic compounds, serving as a benchmark for complex heterocyclic scaffolds in drug discovery.[4][5][6]
Synthesis and Potential Impurities
The synthesis of this compound can be achieved by reacting 1,1-cyclopropanedimethanol with thionyl chloride. This reaction should be performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct.
Potential Impurities:
-
Unreacted Starting Materials: 1,1-cyclopropanedimethanol and thionyl chloride.
-
Byproducts: Pyridinium hydrochloride, and potentially polymeric materials.
-
Solvent Residues: Dichloromethane, diethyl ether, or other solvents used in the reaction and workup.
-
Oxidation Product: 5,7-Dioxa-6-thiaspiro[2.5]octane 6,6-dioxide, if exposed to oxidizing conditions.
Experimental Protocols for Purity Assessment
A multi-technique approach is essential for a thorough purity assessment. The following are detailed protocols for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the main compound from non-volatile impurities.
Methodology:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
0-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-25 min: 80% to 20% B
-
25-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities, including residual solvents.
Methodology:
-
Instrument: GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: 15°C/min to 250°C, hold for 5 min.
-
-
Injection: Splitless mode, 1 µL injection volume.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 400.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess for the presence of structurally related impurities.
Methodology:
-
Instrument: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR:
-
Acquire 16 scans.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Acquire 1024 scans.
-
Spectral width: -10 to 220 ppm.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate signals in the ¹H NMR to determine relative proton ratios.
Infrared (IR) Spectroscopy
Objective: To identify characteristic functional groups and confirm the presence of the sulfite S=O bond.
Methodology:
-
Instrument: FT-IR spectrometer with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Melting Point Analysis
Objective: To determine the melting point range as an indicator of purity. A sharp melting point is indicative of high purity.
Methodology:
-
Instrument: Digital melting point apparatus.
-
Sample Preparation: Load a small amount of the finely ground solid into a capillary tube.
-
Procedure: Heat the sample at a rate of 1-2°C/min and record the temperature range from the appearance of the first liquid drop to complete liquefaction.
Data Presentation and Comparison
The following table summarizes hypothetical but expected data for the purity assessment of synthesized this compound and its alternatives.
| Analytical Technique | This compound (Synthesized) | 5,7-Dioxa-6-thiaspiro[2.5]octane 6,6-dioxide (Alternative 1) | Spirooxindole (Alternative 2) |
| HPLC Purity | >98% (by peak area) | >99% (by peak area) | >99% (by peak area) |
| GC-MS (Residual Solvents) | Dichloromethane < 0.1% | Dichloromethane < 0.05% | Ethyl Acetate < 0.1% |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| IR (S=O stretch, cm⁻¹) | ~1200 | ~1380 and ~1180 | N/A |
| Melting Point (°C) | Sharp, e.g., 95-97 | Sharp, e.g., 120-122 | Sharp, e.g., 250-252 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis, purification, and purity assessment.
Hypothetical Signaling Pathway Involvement
Caption: Inhibition of a kinase cascade by a hypothetical spirocyclic compound.
Logical Relationship in Comparative Analysis
References
- 1. nbinno.com [nbinno.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold [mdpi.com]
- 6. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide Diastereomers: A Guide for Researchers
A comprehensive spectroscopic comparison of the diastereomers of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide is currently unavailable in published scientific literature. Despite extensive searches for detailed experimental data, specific spectroscopic analyses differentiating the cis and trans isomers of this spirocyclic sulfite could not be located.
This guide, therefore, serves to outline the theoretical framework and standard experimental protocols that would be employed for such a comparison, providing a roadmap for researchers interested in pursuing this area of study. The key to differentiating these diastereomers lies in the distinct spatial arrangement of the sulfoxide group relative to the spirocyclic ring system, which would manifest in unique spectroscopic signatures.
Hypothetical Spectroscopic Data Comparison
In the absence of experimental data, the following table illustrates the expected differences in spectroscopic data between the cis and trans diastereomers of this compound. These predictions are based on established principles of NMR and IR spectroscopy for analogous cyclic and spirocyclic sulfites.
| Spectroscopic Data | cis-5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide (Predicted) | trans-5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide (Predicted) | Rationale for Predicted Differences |
| ¹H NMR | |||
| δ (ppm) for CH₂-O (axial) | Higher field (shielded) | Lower field (deshielded) | In the cis isomer, the axial protons are expected to be shielded by the S=O bond. |
| δ (ppm) for CH₂-O (equatorial) | Lower field (deshielded) | Higher field (shielded) | In the trans isomer, the equatorial protons would experience greater shielding. |
| δ (ppm) for cyclopropyl CH₂ | Distinct signals for each proton | Potentially more similar chemical shifts | The magnetic environment of the cyclopropyl protons would be highly sensitive to the orientation of the sulfoxide. |
| ¹³C NMR | |||
| δ (ppm) for C-O carbons | Shifted to a characteristic range | Different chemical shift compared to the cis isomer | The anisotropic effect of the S=O bond would influence the chemical shift of the adjacent carbon atoms. |
| δ (ppm) for spiro carbon | Distinct chemical shift | Different chemical shift compared to the cis isomer | The stereochemistry at the sulfur atom would alter the electronic environment of the spiro center. |
| IR Spectroscopy | |||
| ν (S=O) (cm⁻¹) | Lower frequency | Higher frequency | The position of the S=O stretching band is sensitive to the steric environment. The more sterically hindered cis isomer would likely exhibit a lower frequency band. |
| Mass Spectrometry | |||
| Fragmentation Pattern | Identical m/z for molecular ion | Identical m/z for molecular ion | Diastereomers are not typically distinguishable by their molecular ion peak. |
| Potentially different relative abundances of fragment ions | Potentially different relative abundances of fragment ions | Subtle differences in fragmentation pathways might be observed due to stereochemical variations. |
Experimental Workflow for Spectroscopic Comparison
The following diagram outlines a typical experimental workflow for the synthesis, separation, and spectroscopic analysis of the diastereomers of this compound.
The Spirocyclic Gateway to Anti-Asthmatic Drugs: A Comparative Review of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide in the Synthesis of Leukotriene Receptor Antagonists
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex pharmaceutical agents is a perpetual challenge. This guide provides a comparative analysis of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide, a key spirocyclic intermediate, in the synthesis of the potent anti-asthmatic drug Montelukast. We will delve into its primary application, compare it with alternative synthetic strategies, and provide detailed experimental insights.
Introduction to this compound
This compound, also known by its synonym 1,1-cyclopropanedimethanol cyclic sulfite, is a specialized chemical reagent that has found a critical niche in pharmaceutical synthesis. Its unique spirocyclic structure, containing a reactive cyclic sulfite, makes it an efficient precursor for the introduction of a cyclopropane ring with a functionalized side chain. This feature is paramount in the construction of the side chain of Montelukast, a selective leukotriene D4 (LTD4) receptor antagonist widely prescribed for the treatment of asthma and seasonal allergic rhinitis.
The Role in Montelukast Synthesis: A Step-by-Step Examination
The primary application of this compound is as a key intermediate in the multi-step synthesis of Montelukast. The spirocyclic sulfite serves as a masked dielectrophile, allowing for the sequential introduction of nucleophiles to construct the 1-(mercaptomethyl)cyclopropaneacetic acid side chain of the final drug molecule.
The synthetic sequence involving this intermediate can be summarized as follows:
| Step | Reaction | Reactants | Product |
| 1 | Formation of Cyclic Sulfite | 1,1-Cyclopropanedimethanol, Thionyl chloride | This compound |
| 2 | Nucleophilic Ring Opening | This compound, Sodium cyanide | 1-(Hydroxymethyl)cyclopropaneacetonitrile |
| 3 | Further Functionalization | 1-(Hydroxymethyl)cyclopropaneacetonitrile and subsequent steps | 1-(Mercaptomethyl)cyclopropaneacetic acid |
| 4 | Coupling Reaction | 1-(Mercaptomethyl)cyclopropaneacetic acid and the Montelukast core | Montelukast |
This pathway is notable for its stereochemical control and efficiency in constructing the complex side chain.
Comparative Analysis with Alternative Synthetic Routes
While the use of this compound is a well-established method, alternative strategies for the synthesis of the 1-(mercaptomethyl)cyclopropaneacetic acid intermediate and Montelukast have been explored. These alternatives often seek to improve yield, reduce the use of hazardous reagents, or simplify the overall process.
| Synthetic Route | Key Intermediate/Strategy | Advantages | Disadvantages |
| Spirocyclic Sulfite Route | This compound | Efficient construction of the cyclopropane ring; good stereochemical control. | Requires the use of thionyl chloride and sodium cyanide, which are hazardous. |
| Alternative Route 1 | Direct bromination of 1-(hydroxymethyl)cyclopropaneacetonitrile | May offer a more direct path to a key intermediate. | Involves the use of bromine, which is also a hazardous reagent. |
| Alternative Route 2 | Synthesis from 1,1-dicarbethoxycyclopropane | Starts from a different commercially available material. | Can be a longer synthetic sequence with more steps. |
Experimental Protocols
Below are generalized experimental protocols for the key steps involving this compound, based on descriptions in the patent literature. Note: These are for informational purposes and should be adapted and optimized for specific laboratory conditions.
Synthesis of this compound
-
Reaction Setup: A solution of 1,1-cyclopropanedimethanol is prepared in a suitable aprotic solvent (e.g., toluene) and cooled in an ice bath.
-
Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the cooled solution, maintaining the temperature below a specified limit.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature and monitored by a suitable analytical technique (e.g., TLC or GC) until completion.
-
Workup: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by crystallization or chromatography.
Synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile from this compound
-
Reaction Setup: A solution of this compound is prepared in a polar aprotic solvent (e.g., DMF).
-
Nucleophilic Addition: Sodium cyanide is added to the solution, and the mixture is heated.
-
Reaction Monitoring: The progress of the reaction is monitored until the starting material is consumed.
-
Workup and Extraction: The reaction mixture is cooled and worked up by adding water and extracting the product with an appropriate organic solvent.
-
Purification: The product, 1-(hydroxymethyl)cyclopropaneacetonitrile, is isolated and purified.
Signaling Pathway of Leukotriene D4
Montelukast functions by blocking the action of leukotriene D4 (LTD4) at its receptor, CysLT1. The binding of LTD4 to this receptor initiates a signaling cascade that leads to the pathological effects of asthma, including bronchoconstriction and inflammation. Understanding this pathway is crucial for the rationale behind the drug's mechanism of action.
Caption: Leukotriene D4 signaling pathway and the inhibitory action of Montelukast.
Conclusion
This compound stands out as a pivotal intermediate in the synthesis of Montelukast, offering an efficient route to the drug's characteristic cyclopropane-containing side chain. While alternative synthetic strategies exist, the widespread use of this spirocyclic sulfite in patented syntheses underscores its practical utility in pharmaceutical manufacturing. Further research focusing on direct, quantitative comparisons of different synthetic routes would be invaluable for process chemists aiming to optimize the production of this vital anti-asthmatic medication. The understanding of the leukotriene signaling pathway further highlights the therapeutic importance of developing efficient syntheses for drugs like Montelukast that can modulate this cascade.
biological activity comparison of compounds synthesized with 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide
A Comparative Analysis of the Biological Activities of Spiro-Heterocyclic Compounds
An Objective Guide for Researchers and Drug Development Professionals
Anticancer Activity of Spiro Compounds
Spiro compounds have demonstrated significant potential as anticancer agents, with various derivatives exhibiting cytotoxicity against a range of cancer cell lines. The unique stereochemistry of the spiro center can lead to novel interactions with biological targets, making them attractive candidates for drug discovery.[1]
Comparative Cytotoxicity Data
The following tables summarize the in vitro anticancer activity of selected spiro compounds from different structural classes. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Spirooxindole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole Derivative 25b | PC3 (Prostate) | 3.7 ± 1.0 | [2] |
| Spirooxindole Derivative 25e | HeLa (Cervical) | 7.2 ± 0.5 | [2] |
| Spirooxindole Derivative 25d | MDA-MB-231 (Breast) | 7.63 ± 0.08 | [2] |
| Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Derivative 43d | Various | 3.80 ± 0.21 | [2] |
Table 2: Cytotoxicity of Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6b | DU-145 (Prostate) | <20 | [3] |
| Compound 6u | DU-145 (Prostate) | <20 | [3] |
| Compound 3b | DU-145 (Prostate) | <10 | [4] |
| Compound 3i | A-549 (Lung) | <10 | [4] |
Table 3: Cytotoxicity of Spiro-pyrrolopyridazine (SPP) Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| SPP10 | MCF-7 (Breast) | 2.31 ± 0.3 | [5] |
| SPP10 | H69AR (Lung) | 3.16 ± 0.8 | [5] |
| SPP10 | PC-3 (Prostate) | 4.2 ± 0.2 | [5] |
Table 4: Cytotoxicity of Spiro Compounds Containing a Phenothiazine Moiety
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Compound 7 | MCF-7 (Breast) | 83.08 | [6] |
| Compound 12 | MCF-7 (Breast) | 84.68 | [6] |
| Compound 16 | MCF-7 (Breast) | 95.68 | [6] |
| Compound 20 | MCF-7 (Breast) | 114.23 | [6] |
Antimicrobial Activity
While the primary focus of the reviewed literature was on anticancer activity, some classes of heterocyclic compounds have shown antimicrobial potential. For instance, naphthoquinone derivatives have been reported to exhibit antibacterial and antiviral effects.[7] However, specific data on the antimicrobial activity of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide derivatives or closely related spiro-oxathiolanes were not found in the surveyed literature. The evaluation of novel spiro compounds for their antimicrobial properties remains a promising area for future research.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activity of synthesized compounds. Below are methodologies for common cytotoxicity assays.
MTT Assay Protocol for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Synthesized spiro compounds dissolved in a suitable solvent (e.g., DMSO)
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 0.7 x 10⁵ to 0.3 x 10⁶ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]
-
Compound Treatment: Treat the cells with various concentrations of the spiro compounds (typically ranging from 0.20 to 200 µM).[8] Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a further 48-72 hours.[8][9]
-
MTT Addition: Add 100 µL of MTT solution to each well and incubate for 3 hours.[8]
-
Formazan Solubilization: Centrifuge the plates, remove the supernatant, and add 100 µL of a solubilization solution (e.g., pure DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at a wavelength of 595 nm using a microplate reader.[8]
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by linear regression analysis.[8]
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay that measures cellular protein content.
Materials:
-
96-well plates
-
Synthesized spiro compounds
-
Cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After incubation with the compounds, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add SRB solution to each well and incubate for 10-30 minutes at room temperature.
-
Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value as described for the MTT assay.
Visualizations
Experimental Workflow and Data Analysis
The following diagram illustrates a general workflow for in vitro cytotoxicity screening of novel compounds.
Caption: General workflow for in vitro cytotoxicity assays.
Hypothetical Signaling Pathway Targeted by Anticancer Spiro Compounds
Many anticancer agents function by interfering with specific signaling pathways that are crucial for cancer cell proliferation and survival. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by novel spiro compounds.
Caption: Hypothetical signaling pathway targeted by a spiro compound.
Structure-Activity Relationship (SAR) Concept
The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates.
Caption: The concept of Structure-Activity Relationship (SAR).
References
- 1. Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines – Oriental Journal of Chemistry [orientjchem.org]
- 7. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Use of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide in the Synthesis of Leukotriene D4 Antagonists
For researchers, scientists, and drug development professionals, the efficient synthesis of pharmacologically active molecules is a paramount concern. This guide provides a detailed cost-benefit analysis of utilizing 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide for the introduction of a key spiro-cyclopropane moiety in the synthesis of potent leukotriene D4 (LTD4) antagonists. An objective comparison with alternative synthetic strategies is presented, supported by experimental data, detailed protocols, and visual representations of the underlying chemical and biological pathways.
Leukotriene D4 is a potent inflammatory mediator implicated in the pathophysiology of asthma and other allergic diseases. Its effects are mediated through the cysteinyl leukotriene receptor 1 (CysLT1R). The development of LTD4 receptor antagonists is, therefore, a significant therapeutic strategy. A common structural feature of a class of potent LTD4 antagonists is a spiro-cyclopropane ring attached to a benzothiazole or similar aromatic core. The introduction of this moiety is a critical step in the synthesis of these drug candidates.
Core Reagent: this compound
This compound (CAS 89729-09-9) has emerged as a valuable reagent for the direct introduction of the cyclopropylidene group, which upon reaction and subsequent rearrangement, forms the desired spiro-cyclopropane structure.
Cost-Benefit Analysis: A Quantitative Comparison
To provide a clear and objective comparison, the following tables summarize the key quantitative data for the use of this compound and its alternatives.
Table 1: Cost Comparison of Key Reagents
| Reagent | Supplier Example | Price (USD) per gram |
| This compound | Sigma-Aldrich | ~ $250 |
| (1-Ethoxycyclopropoxy)trimethylsilane | Sigma-Aldrich | ~ $150 |
| Diethylzinc (1.0 M solution in hexanes) | Sigma-Aldrich | ~ $5 per mL |
| Diiodomethane | Sigma-Aldrich | ~ $2 per gram |
| Trimethylsulfoxonium iodide | Sigma-Aldrich | ~ $10 per gram |
Note: Prices are approximate and subject to change. Bulk pricing may be significantly different.
Table 2: Performance Comparison of Synthetic Methods
| Method | Key Reagents | Precursor Required | Typical Yield | Key Advantages | Key Disadvantages |
| Spiro-sulfonate Alkylation | This compound, n-BuLi | Lithiated heterocycle | ~75%[1] | Direct spiro-cyclopropanation, good yield. | High reagent cost, requires cryogenic conditions. |
| Simmons-Smith Cyclopropanation | Diethylzinc, Diiodomethane | Exocyclic methylene precursor | Variable (50-80%) | Well-established, good for many substrates. | Pyrophoric reagent (diethylzinc), cost of diiodomethane. |
| Corey-Chaykovsky Cyclopropanation | Trimethylsulfoxonium iodide, NaH | Exocyclic methylene precursor | Variable (60-90%) | Milder conditions than Simmons-Smith, high yields. | Requires stoichiometric base, potential for side reactions. |
| Alternative Cyclopropanone Acetal | (1-Ethoxycyclopropoxy)trimethylsilane, TiCl4 | Lithiated heterocycle | Moderate | Lower cost alternative to spiro-sulfonate. | Requires Lewis acid, moderate yields. |
Experimental Protocols
Method 1: Synthesis of a Spiro-Cyclopropyl Benzothiazole using this compound
This protocol is adapted from the synthesis of LTD4 antagonists as described in US Patent 5,270,324A.
Materials:
-
2-Substituted benzothiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of the 2-substituted benzothiazole in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., argon).
-
To this solution, one equivalent of n-BuLi in hexanes is added dropwise, and the mixture is stirred at -78°C for 30 minutes to generate the lithiated benzothiazole.
-
A solution of this compound in anhydrous THF is then added dropwise to the reaction mixture at -78°C.
-
The reaction is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the addition of saturated ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired spiro-cyclopropyl benzothiazole derivative.
Reported Yield: Approximately 75%.[1]
Method 2: Alternative Synthesis via Wittig Reaction and Simmons-Smith Cyclopropanation
This two-step alternative first generates an exocyclic methylene precursor via a Wittig reaction, followed by cyclopropanation.
Step 2a: Wittig Reaction to form the Exocyclic Methylene Precursor
Materials:
-
A suitable benzothiazole ketone
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous THF
Procedure:
-
To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0°C, potassium tert-butoxide is added portion-wise. The mixture is stirred at room temperature for 1 hour to generate the ylide.
-
A solution of the benzothiazole ketone in anhydrous THF is added dropwise to the ylide solution at 0°C.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched with water and the product is extracted with diethyl ether. The organic layer is dried and concentrated.
-
The crude product is purified by column chromatography to yield the exocyclic methylene benzothiazole.
Step 2b: Simmons-Smith Cyclopropanation
Materials:
-
Exocyclic methylene benzothiazole from Step 2a
-
Diethylzinc (1.0 M in hexanes)
-
Diiodomethane
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the exocyclic methylene benzothiazole in anhydrous DCM at 0°C, diethylzinc is added dropwise.
-
Diiodomethane is then added dropwise, and the reaction mixture is stirred at room temperature for several hours.
-
The reaction is carefully quenched with saturated aqueous ammonium chloride.
-
The mixture is filtered through celite, and the organic layer is separated, washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing the Pathways
To better understand the biological context and the synthetic strategies, the following diagrams are provided.
Caption: Leukotriene D4 signaling pathway leading to cellular responses.
Caption: Comparison of synthetic workflows.
Conclusion
The use of this compound offers a direct and efficient method for the synthesis of spiro-cyclopropyl moieties in LTD4 antagonists, albeit at a higher reagent cost. Alternative multi-step methods, such as those involving a Wittig reaction followed by Simmons-Smith or Corey-Chaykovsky cyclopropanation, may provide a more cost-effective route, but require additional synthetic steps and optimization. The choice of synthetic strategy will ultimately depend on a variety of factors including the specific substrate, desired scale of the reaction, and budgetary constraints. This guide provides the necessary data to make an informed decision for the advancement of research and development in this critical area of medicinal chemistry.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides a detailed, step-by-step guide for the safe disposal of 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide (CAS No. 89729-09-9), ensuring compliance with general safety protocols and minimizing environmental impact.
Chemical and Safety Data Overview
This compound is a solid chemical compound with the molecular formula C₅H₈O₃S.[1][2] Understanding its intrinsic properties and associated hazards is the first step in ensuring its safe handling and disposal.
| Property | Value |
| CAS Number | 89729-09-9 |
| Molecular Formula | C₅H₈O₃S |
| Molecular Weight | 148.18 g/mol [1] |
| Physical Form | Solid |
| Storage Temperature | 2-8°C, sealed in a dry environment |
| Hazard Pictogram | GHS07 (Warning) |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Key Precautionary Statement (Disposal) | P501 (Dispose of contents/container to an approved waste disposal plant)[3] |
Experimental Protocol: Standard Disposal Procedure
The following protocol outlines the recommended steps for the disposal of this compound. This procedure is based on general best practices for chemical waste management and should be adapted to comply with all applicable local, state, and federal regulations.
1. Personal Protective Equipment (PPE) and Preparation:
-
PPE: Before handling the chemical, ensure you are wearing appropriate personal protective equipment, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[1]
2. Containment of Waste:
-
Unused Product: If disposing of the original product, ensure it remains in its original, properly labeled container.
-
Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, wipes) or personal protective equipment that has come into contact with the chemical should be considered contaminated waste.
-
Waste Container: Place all waste, including the original container and any contaminated materials, into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.
3. Accidental Release and Spill Management:
-
In the event of a spill, avoid dust formation.[1]
-
Carefully sweep or vacuum the solid material.
-
Place the collected material into a suitable container for disposal.[4]
-
Prevent the spilled material from entering drains or waterways.[4][5]
4. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
5. Final Disposal:
-
The ultimate disposal of this compound must be conducted through a licensed and approved hazardous waste disposal facility.[3][4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and proper disposal of the chemical waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide (CAS No. 89729-09-9). Adherence to these guidelines is critical to ensure personal safety and proper management of this chemical in a laboratory setting.
Hazard Identification and Summary
This compound is classified with the GHS07 pictogram, indicating the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Due to these potential health risks, stringent safety measures must be implemented during handling, storage, and disposal.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber or Nitrile gloves | Provides protection against skin irritation (H315). Butyl rubber offers excellent resistance to esters, while nitrile is a robust alternative for incidental contact.[1] |
| Minimum thickness: 0.4 mm (15 mil) | Ensures adequate protection against chemical permeation. | |
| Double gloving recommended for extended use | Provides an additional layer of safety. | |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against serious eye irritation from splashes (H319). A face shield offers broader protection for the entire face. |
| Body Protection | Chemical-resistant laboratory coat | Prevents skin contact and contamination of personal clothing. |
| Wear long pants and closed-toe shoes | Ensures no exposed skin on the lower body and feet. | |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges and P95 or N95 particulate filters | Necessary when handling the solid outside of a certified chemical fume hood to prevent respiratory irritation (H335). The organic vapor cartridge is for potential vapors, and the particulate filter is for the solid dust.[2] |
Operational and Handling Workflow
The following diagram outlines the standard operating procedure for working with this compound.
Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][4] |
| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and able to swallow, have them rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[4][5][6][7] |
Disposal Plan
Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid materials, including gloves, disposable lab coats, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for organic waste.
Decontamination and Disposal Procedure:
-
Decontamination of Glassware and Surfaces: All glassware and surfaces that have come into contact with the chemical should be decontaminated. A recommended procedure is to rinse with a dilute solution of sodium hydroxide to promote the hydrolysis of the sulfonate ester.
-
Waste Neutralization (optional, for advanced users): For larger quantities of liquid waste, alkaline hydrolysis can be considered to break down the sulfonate ester before collection by a licensed waste disposal service. This should only be performed by trained personnel with appropriate safety measures in place.
-
Final Disposal: All waste containers must be sealed, clearly labeled with their contents, and disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain.
The following diagram illustrates the decision-making process for the disposal of waste contaminated with this compound.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 3. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 4. Poisoning: First aid - Mayo Clinic [mayoclinic.org]
- 5. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 6. First Aid - Chemical Poisoning [moh.gov.sa]
- 7. Poisoning Symptoms & First Aid | St John Ambulance [sja.org.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




